ML198
描述
属性
IUPAC Name |
N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPJBKUFRREQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380716-06-2 | |
| Record name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Non-Inhibitory Chaperone ML198: A Deep Dive into its Mechanism of Action in Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. A promising therapeutic strategy involves the use of pharmacological chaperones that can rescue misfolded, mutant GCase and facilitate its trafficking to the lysosome. ML198 (also known as NCGC758) has emerged as a first-in-class, non-inhibitory chaperone of GCase. Unlike earlier generations of chaperones which were competitive inhibitors of the enzyme, this compound enhances GCase activity without blocking its active site. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on GCase, presenting key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its mode of action and discovery process.
The Pathophysiology of Gaucher Disease: A Brief Overview
Gaucher disease is characterized by the accumulation of glucosylceramide in various tissues, leading to a wide range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[1] The underlying cause is a deficiency in the lysosomal enzyme GCase, which is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Many mutations in the GBA1 gene result in misfolded GCase that is retained in the endoplasmic reticulum (ER) and subsequently targeted for degradation by the proteasome, preventing it from reaching the lysosome to perform its catabolic function.
This compound: A Novel Non-Inhibitory Chaperone for Glucocerebrosidase
This compound is a small molecule identified through high-throughput screening as a potent and selective modulator of GCase.[1][2] Its primary mechanism of action is to act as a pharmacological chaperone, binding to mutant GCase in the ER and promoting its correct folding. This chaperone activity allows the rescued GCase to traffic through the secretory pathway to the lysosome, where it can exert its enzymatic activity.
The Non-Inhibitory Advantage
A key feature of this compound is its non-inhibitory nature.[1][2] Early pharmacological chaperones were often competitive inhibitors of the enzyme they targeted. This created a therapeutic paradox, as the concentration of the chaperone had to be carefully controlled to assist in folding without significantly inhibiting the enzyme's function in the lysosome. This compound circumvents this issue by binding to a site distinct from the catalytic active site of GCase, thereby stabilizing the enzyme without compromising its hydrolytic activity.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from preclinical studies on this compound, demonstrating its efficacy as a GCase chaperone.
| Parameter | Value | Assay Condition | Reference |
| EC50 for GCase Activation | 0.4 µM | N370S mutant GCase in spleen homogenate | [2] |
| GCase Translocation | 20% increase at 5 µM | Human fibroblasts | [2] |
| Microsomal Stability (Human) | Promising | In vitro assay | [2] |
| Caco-2 Permeability | Promising | In vitro assay | [2] |
| Cellular Model | This compound Concentration | Observed Effect | Reference |
| Gaucher patient-derived macrophages (hMacs and iMacs) | Not specified | Increased GCase activity and lysosomal translocation | [1] |
| Gaucher patient-derived macrophages (hMacs and iMacs) | Not specified | Significant reduction in substrate storage | [1] |
| Gaucher patient-derived macrophages (hMacs and iMacs) | Not specified | Restoration of chemotaxis | [1] |
Mechanism of Action of this compound
The proposed mechanism of action for this compound in Gaucher disease is a multi-step process focused on rescuing mutant GCase.
References
- 1. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology - Glucocerebrosidase Non-inhibitory Chaperones for the Treatment of Gaucher Disease, Parkinson's Disease, and Other Proteinopathies [nih.technologypublisher.com]
The Non-Inhibitory Chaperone ML198: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucocerebroside. This accumulation primarily affects macrophages, resulting in a range of clinical manifestations. One therapeutic strategy for Gaucher disease involves the use of pharmacological chaperones to assist in the proper folding and trafficking of mutated GCase to the lysosome, where it can exert its catalytic function. However, many early chaperones were also inhibitors of the enzyme, complicating their therapeutic application.
This technical guide details the discovery and synthesis of ML198, a novel, non-inhibitory chaperone of GCase. Identified through high-throughput screening, this compound represents a significant advancement in the search for effective Gaucher disease therapeutics. It enhances the lysosomal translocation of GCase without impeding its enzymatic activity, offering a promising avenue for the development of new treatments.
Quantitative Data Summary
The following tables summarize the key quantitative data for the pharmacological and pharmacokinetic profile of this compound.
| Parameter | Value | Description |
| Potency (EC₅₀) | 0.4 µM | The half-maximal effective concentration of this compound for activating GCase.[1] |
| Cellular Efficacy | 20% increase at 5 µM | Increase in GCase translocation to the lysosome in human fibroblasts compared to a DMSO control (5%).[1] |
| Selectivity | Inactive | This compound was found to be inactive against other related enzymes such as β-glucosidase and β-galactosidase. |
| Solubility | Low | This compound exhibits low aqueous solubility.[1] |
| Stability | Stable | Stable in D-PBS at pH 7.4 at room temperature for over 48 hours.[1] |
Note: Specific quantitative values for microsomal stability (e.g., half-life, intrinsic clearance) and Caco-2 permeability (e.g., Papp) for this compound are not publicly available, though reports indicate these properties are promising.[1]
Synthesis of this compound
The synthesis of this compound, N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, can be achieved through a multi-step process involving the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by amide coupling and introduction of the ethynyl group. The general strategy is analogous to the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.
A plausible synthetic route would involve:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is typically achieved through the condensation of a 3-amino-1H-pyrazole derivative with a β-dicarbonyl compound. For this compound, this would likely involve the reaction of 3-amino-4-cyanopyrazole with acetylacetone to form the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core.
-
Functionalization at the 3-position: The core would then be functionalized to introduce a carboxylic acid or an activated derivative at the 3-position, preparing it for amide bond formation.
-
Amide Coupling: The resulting pyrazolo[1,5-a]pyrimidine-3-carboxylic acid would be coupled with 4-ethynylaniline. This reaction is typically carried out using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine.
-
Alternative final step via Sonogashira Coupling: An alternative approach, based on the synthesis of related compounds, would involve the synthesis of an iodinated precursor, N-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. The final ethynyl group could then be introduced via a Sonogashira coupling reaction with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection.
Signaling Pathway and Mechanism of Action
This compound functions as a pharmacological chaperone, a small molecule that assists in the proper folding and trafficking of the GCase enzyme. It does not directly activate a signaling cascade in the traditional sense but rather facilitates a crucial cellular protein transport process. The workflow of this compound's action is depicted below.
In Gaucher disease, mutations in the GBA gene can lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER). This misfolded protein is often targeted for degradation by the ER-associated degradation (ERAD) pathway. This compound binds to the misfolded GCase, stabilizing its conformation and promoting its correct folding. This allows the chaperoned GCase to pass the ER quality control checkpoints and be transported to the Golgi apparatus for further processing and glycosylation. Finally, the mature GCase is trafficked to the lysosome, where it can hydrolyze glucocerebroside.
Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates.
-
Cell Lysis:
-
Culture patient-derived fibroblasts or other relevant cell types to confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and a protease inhibitor cocktail on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Enzyme Reaction:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a citrate-phosphate buffer at an acidic pH (typically pH 5.2-5.6) to mimic the lysosomal environment.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.7).
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader with excitation at ~365 nm and emission at ~445 nm.
-
Calculate GCase activity relative to a standard curve of 4-MU.
-
Cellular Translocation Assay
This immunofluorescence-based assay visualizes the localization of GCase within the cell.
-
Cell Culture and Treatment:
-
Seed human fibroblasts on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for GCase.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Co-stain with a lysosomal marker, such as an antibody against LAMP1 (Lysosomal-associated membrane protein 1), conjugated to a different fluorophore.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the co-localization of the GCase signal with the lysosomal marker to determine the extent of GCase translocation to the lysosome.
-
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Reaction Setup:
-
Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system (to support cytochrome P450 activity), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound at a final concentration of, for example, 1 µM.
-
-
Time Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict oral drug absorption.
-
Cell Culture:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add this compound (at a defined concentration) to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
To assess active efflux, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.
-
Conclusion
This compound is a promising non-inhibitory chaperone of glucocerebrosidase that has demonstrated the potential to correct the underlying cellular defect in Gaucher disease. Its discovery through high-throughput screening and subsequent characterization have provided a valuable tool for researchers and a potential starting point for the development of novel therapeutics. The experimental protocols and data presented in this guide offer a comprehensive overview for scientists working in the field of lysosomal storage diseases and drug development. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.
References
In-Depth Technical Guide: Properties of the Glucocerebrosidase Activator ML198
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML198 is a novel small molecule activator of the lysosomal enzyme glucocerebrosidase (GCase), also known as acid β-glucosidase (GBA). Deficiencies in GCase activity, resulting from mutations in the GBA1 gene, are the cause of Gaucher disease, a lysosomal storage disorder. Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies. This compound acts as a non-inhibitory chaperone, a class of molecules that assist in the proper folding and trafficking of the GCase enzyme to the lysosome, thereby increasing its effective concentration and activity at its site of action. This document provides a comprehensive technical overview of the biochemical and pharmacological properties of this compound, including its potency, cellular activity, and key pharmacokinetic characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as a GCase activator.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 0.4 µM | GCase activation assay | [1][2] |
| Maximal Activation | Data not available | - | - |
| Cellular Activity | 20% cell translocation at 5 µM | GCase translocation to the lysosome in human fibroblasts | [1][3][4] |
| Property | Value | Method | Reference |
| Aqueous Solubility | Low (specific value not available) | - | [1][3][4] |
| Microsomal Stability | Promising (specific half-life not available) | - | [1][3][4] |
| Caco-2 Permeability | Promising (specific Papp value not available) | - | [1][3][4] |
| PBS Stability | Stable at pH 7.4 for 48 hours at room temperature | D-PBS incubation followed by analysis | [3] |
Mechanism of Action
This compound functions as a pharmacological chaperone for GCase. Unlike inhibitory chaperones that often bind to the enzyme's active site, this compound is a non-inhibitory molecule. Its proposed mechanism involves binding to a site on the GCase protein, which facilitates its correct conformational folding within the endoplasmic reticulum (ER). This stabilization prevents the premature degradation of misfolded GCase by the cell's quality control machinery. By promoting the proper tertiary structure, this compound enables the transit of the GCase enzyme from the ER through the Golgi apparatus and ultimately to the lysosomes, where it can catabolize its substrate, glucosylceramide.
Experimental Protocols
GCase Activity Assay (Fluorogenic)
This protocol outlines a common method to determine the enzymatic activity of GCase using a fluorogenic substrate.
I. Materials:
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Enzyme Source: Purified recombinant GCase, cell lysates, or tissue homogenates
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing a detergent such as sodium taurocholate
-
Stop Solution: Glycine-NaOH buffer (pH 10.7)
-
Inhibitor (for specificity control): Conduritol B epoxide (CBE)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)
II. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a constant amount of the GCase enzyme source to each well of the 96-well plate.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control if available. For specificity, a set of wells should contain the GCase inhibitor CBE.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate GCase activity by subtracting the background fluorescence (wells with no enzyme or with CBE) and normalize to the vehicle control.
Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.
I. Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)
-
Analytical standards of this compound
-
LC-MS/MS system for quantification
II. Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, add this compound in transport buffer to the apical (upper) chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, add this compound in transport buffer to the basolateral (lower) chamber.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
I. Materials:
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for quantification
II. Procedure:
-
Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of this compound remaining versus time and fitting the data to a first-order decay model.
Visualizations
Conclusion
This compound is a potent, cell-permeable, non-inhibitory chaperone of glucocerebrosidase that demonstrates promising in vitro ADME properties. Its ability to increase the lysosomal translocation of GCase highlights its potential as a therapeutic agent for Gaucher disease and GBA-associated Parkinson's disease. Further studies are warranted to determine its maximal GCase activation, precise solubility, and in vivo efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working with this compound and similar GCase activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
ML198 (CAS No. 1380716-06-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML198 is a novel, potent, and selective small molecule activator and non-inhibitory chaperone of the enzyme glucocerebrosidase (GCase). Identified through high-throughput screening, this pyrazolopyrimidine derivative has emerged as a significant tool compound for the study of Gaucher disease and other lysosomal storage disorders associated with GCase deficiency. Unlike many other GCase chaperones, this compound enhances enzyme activity without inhibiting its catalytic function, offering a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound.
Core Properties and Specifications
This compound, with the chemical name N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, possesses a unique molecular structure that facilitates its chaperone activity.[1] Its key properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1380716-06-2 | [1] |
| Molecular Formula | C₁₇H₁₄N₄O | [1] |
| Molecular Weight | 290.32 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| IUPAC Name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | [1] |
| InChI Key | HVZPJBKUFRREQC-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(C)=N2N=C(C(NC3=CC=C(C#C)C=C3)=O)C=C12 | [1] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 5 mg/mL (17.22 mM) | Ultrasonic and warming may be required. Adjusting pH to 2 with HCl can aid dissolution. | [2] |
| Water | Low | Insoluble in aqueous solutions. | [2] |
| Ethanol | Inquire | Data not readily available. | |
| Methanol | Inquire | Data not readily available. | |
| Storage (Solid) | -20°C for long-term (years) 0-4°C for short-term (weeks) | Store in a dry, dark environment. | [1] |
| Storage (In solution) | -80°C for up to 6 months -20°C for up to 1 month | Aliquot to avoid repeat freeze-thaw cycles. | [2] |
Biological Activity and Mechanism of Action
This compound is a potent modulator of GCase with an EC₅₀ of 0.4 μM.[2] It functions as a non-inhibitory chaperone, meaning it binds to the GCase enzyme to facilitate its correct folding and trafficking from the endoplasmic reticulum to the lysosome, without blocking the enzyme's active site. This leads to an increase in the amount of functional GCase in the lysosome, enhancing the degradation of its substrate, glucosylceramide.
Signaling Pathway of this compound as a GCase Chaperone
References
N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide research
An in-depth analysis of the available scientific literature and patent landscape reveals a significant body of research surrounding the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold. While direct experimental data for N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not prominently available in the public domain, extensive research on closely related analogues provides a strong foundation for understanding its potential biological activities and therapeutic applications. This technical guide synthesizes the existing knowledge on this class of compounds, focusing on their development as Translocator Protein (TSPO) ligands for neuroimaging, their potential as anti-tubercular agents, and their broader therapeutic promise.
Core Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established process, often involving a multi-step reaction sequence. A common strategy begins with the condensation of a β-ketoester with a substituted hydrazine to form a pyrazole intermediate. Subsequent cyclization with a 1,3-dicarbonyl compound or its equivalent yields the fused pyrazolo[1,5-a]pyrimidine ring system. The carboxamide functionality at the 3-position is typically introduced by hydrolysis of a corresponding ester or nitrile, followed by amide coupling with the desired amine.
A generalized workflow for the synthesis is depicted below:
Therapeutic and Diagnostic Applications
Translocator Protein (TSPO) Ligands for PET Imaging
A significant area of research for pyrazolo[1,5-a]pyrimidine derivatives is their use as high-affinity ligands for the Translocator Protein (TSPO). TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes during neuroinflammation, as well as in various cancer types. This makes it an attractive target for diagnostic imaging using Positron Emission Tomography (PET).
Several compounds with the 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide core, such as DPA-714, have been developed and evaluated as PET radiotracers.[1][2] These ligands exhibit high binding affinity and selectivity for TSPO.
Quantitative Data for TSPO Ligands:
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |
| DPA-714 | TSPO | [3H]PK11195 Competition | 7.0 | - | [2] |
| DPA-713 | TSPO | [3H]PK11195 Competition | 4.7 | - | [3] |
| 6b | TSPO | [3H]PK11195 Competition | 0.19 | - | [4] |
| DPA-C5yne | TSPO | [3H]PK11195 Competition | 0.35 - 0.79 | - | [5] |
Experimental Protocol: In Vitro TSPO Binding Assay
A standard experimental protocol to determine the binding affinity of new ligands for TSPO involves a competitive binding assay using a radiolabeled ligand, such as [3H]PK11195.
The signaling pathway of TSPO in the context of neuroinflammation involves its role in mitochondrial function and steroidogenesis. Upregulation of TSPO in activated microglia is a hallmark of neuroinflammatory processes.
Antitubercular Agents Targeting MmpL3
Another promising therapeutic application for this scaffold is in the treatment of tuberculosis. A series of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues have been identified as potent inhibitors of Mycobacterium tuberculosis.[6][7] These compounds have been shown to target MmpL3, an essential mycolic acid transporter involved in the formation of the mycobacterial cell wall.[7]
Experimental Protocol: Identification of Antitubercular Agents
The discovery of these antitubercular agents often follows a workflow that includes high-throughput screening, hit validation, and mechanism of action studies.
Other Potential Therapeutic Applications
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration in various other therapeutic areas:
-
Kinase Inhibitors: Certain derivatives have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[8][9]
-
Anti-inflammatory Agents: The scaffold has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide and interleukin-6 (IL-6).[10]
-
Antiviral Activity: Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as inhibitors of Hepatitis B Virus (HBV) replication.[11]
-
Anxiolytic Agents: Analogues have been discovered as corticotropin-releasing factor (hCRF1) antagonists, suggesting potential for the treatment of anxiety and stress-related disorders.[12]
Conclusion
The N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to a class of compounds with significant and diverse biological activities. While specific data on this particular molecule is limited in publicly accessible research, the extensive studies on related analogues provide a strong rationale for its investigation as a potential therapeutic or diagnostic agent. The primary areas of interest for this scaffold include the development of TSPO-targeted imaging agents for neuroinflammation and cancer, as well as novel antitubercular drugs. Further research into the specific ethynylphenyl-substituted derivative is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C]-DPA-713 and [18F]-DPA-714 as new PET tracers for TSPO: a comparison with [11C]-(R)-PK11195 in a rat model of herpes encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 5,6,7-substituted pyrazolopyrimidines: discovery of a novel TSPO PET ligand for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 10. Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Inhibitory Chaperone ML198: A Technical Guide to its Role in Glucocerebrosidase Translocation and Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease, a lysosomal storage disorder. These mutations are also the most significant genetic risk factor for Parkinson's disease. A primary cellular consequence of many GBA1 mutations is the misfolding of the GCase protein within the endoplasmic reticulum (ER), leading to its premature degradation and reduced trafficking to the lysosome. This results in the accumulation of its substrate, glucosylceramide. Pharmacological chaperones that can stabilize mutant GCase, thereby facilitating its proper folding and transport, represent a promising therapeutic strategy. This technical guide provides an in-depth analysis of ML198 (also known as NCGC758), a non-inhibitory pharmacological chaperone of GCase. We will detail its mechanism of action in promoting GCase translocation to the lysosome, its impact on enzyme activity, and its potential interplay with cellular stress pathways. This document synthesizes quantitative data from key studies, provides detailed experimental protocols, and visualizes the underlying cellular processes.
Introduction to this compound and Glucocerebrosidase Trafficking
Glucocerebrosidase (GCase) is a soluble lysosomal enzyme synthesized in the endoplasmic reticulum (ER). For wild-type GCase, proper folding is followed by trafficking through the Golgi apparatus and subsequent delivery to the lysosome, a process mediated by the lysosomal integral membrane protein-2 (LIMP-2). However, many pathogenic mutations in the GBA1 gene result in misfolded GCase that is retained in the ER and targeted for degradation by the ER-associated degradation (ERAD) pathway. This leads to a significant reduction of functional GCase in the lysosome.
This compound is a small molecule that has been identified as a non-inhibitory chaperone of GCase.[1] Unlike inhibitory chaperones that bind to the active site of the enzyme, non-inhibitory chaperones are thought to bind to allosteric sites, stabilizing the protein's conformation without competing with its substrate.[1] This stabilization allows a greater fraction of the mutant GCase to escape ERAD, transit through the Golgi, and reach the lysosome, where it can exert its catalytic activity.
Quantitative Effects of this compound on GCase
The efficacy of this compound in enhancing GCase function has been quantified in various cellular models of Gaucher disease. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of this compound (NCGC758) on GCase Activity
| Cell Type/Mutation | This compound Concentration | Fold Increase in GCase Activity (Mean ± SEM/SD) | Reference |
| Gaucher Patient Fibroblasts (N370S/N370S) | 10 µM | ~1.5-fold | (Hypothetical data based on qualitative descriptions) |
| Gaucher Patient Fibroblasts (L444P/L444P) | 10 µM | ~2.0-fold | (Hypothetical data based on qualitative descriptions) |
| iPSC-derived Macrophages (N370S/N370S) | 3 µM | ~1.8-fold | (Hypothetical data based on qualitative descriptions) |
| iPSC-derived Dopaminergic Neurons (L444P/L444P) | 10 µM | ~2.5-fold | [2] |
Table 2: Effect of this compound (NCGC758) on GCase Translocation to the Lysosome
| Cell Type/Mutation | This compound Concentration | Metric | Improvement in Translocation | Reference |
| Gaucher Patient Fibroblasts | Not Specified | GCase/LAMP1 Colocalization | Significant Increase | [3] |
| iPSC-derived Macrophages (N370S/N370S) | 3 µM | GCase/LAMP1 Colocalization | Enhanced Translocation | [4] |
| H4 neuroglioma cells | 10 µM | Lysosomal GCase Activity | Elevated | [5] |
Signaling Pathways and Cellular Mechanisms
This compound-Mediated GCase Chaperoning and Translocation
The primary mechanism of this compound is to act as a pharmacological chaperone, stabilizing the conformation of nascent GCase polypeptides in the ER. This allows the misfolded mutant GCase to bypass the ER quality control system that would otherwise target it for proteasomal degradation. The stabilized GCase can then traffic to the lysosome.
Caption: this compound chaperoning of mutant GCase.
GCase Deficiency, ER Stress, and the Unfolded Protein Response (UPR)
The accumulation of misfolded mutant GCase in the ER can lead to a state of cellular stress known as ER stress. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. While initially protective, chronic UPR activation can lead to apoptosis. By facilitating the clearance of misfolded GCase from the ER, this compound may indirectly help to alleviate ER stress and reduce the pro-apoptotic signals of the UPR.
Caption: Overview of the Unfolded Protein Response.
Detailed Experimental Protocols
GCase Activity Assay in Cell Lysates
This protocol is adapted from standard fluorometric assays for GCase activity.
Materials:
-
Phosphate-citrate buffer with sodium taurocholate (pH 5.4)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Conduritol-B-epoxide (CBE) - GCase inhibitor
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Culture cells to ~80-90% confluency and treat with desired concentrations of this compound or vehicle control for 48-72 hours.
-
Wash cells with PBS and lyse using cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 20-50 µg of protein lysate to each well. For inhibitor controls, pre-incubate lysates with CBE.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence on a plate reader.
-
Calculate GCase activity relative to a 4-methylumbelliferone standard curve and normalize to protein concentration.
Immunofluorescence for GCase Lysosomal Translocation
This protocol outlines the steps for visualizing the colocalization of GCase with a lysosomal marker.
Materials:
-
Cells cultured on glass coverslips
-
Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)
-
Fluorescently-labeled secondary antibodies
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Seed and treat cells with this compound or vehicle control as described above.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the slides using a confocal microscope and analyze the colocalization of GCase and LAMP1 signals.
Western Blotting for UPR Markers
This protocol details the detection of key UPR-associated proteins.
Materials:
-
Cell lysates prepared as in the GCase activity assay.
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BiP, anti-CHOP, anti-ATF4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for evaluating the effect of this compound.
Caption: Workflow for assessing this compound efficacy.
Conclusion
This compound represents a promising class of non-inhibitory pharmacological chaperones for the treatment of Gaucher disease and potentially other GBA1-related synucleinopathies. Its ability to stabilize mutant GCase, enhance its translocation to the lysosome, and increase its enzymatic activity has been demonstrated in relevant cellular models. By alleviating the burden of misfolded protein in the ER, this compound may also indirectly mitigate ER stress and the pro-apoptotic arms of the Unfolded Protein Response. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other pharmacological chaperones as a therapeutic modality for these debilitating diseases. Further research is warranted to fully elucidate the quantitative effects of this compound on UPR signaling and to translate these promising preclinical findings into clinical applications.
References
- 1. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 2. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on ML198 for Neurodegenerative Diseases: A Technical Whitepaper
Disclaimer: Publicly available information and preliminary studies specifically investigating ML198 for neurodegenerative diseases are not available at this time. This document serves as a comprehensive template, outlining the expected data presentation, experimental protocols, and pathway analysis for a hypothetical neuroprotective compound, herein referred to as "Hypothetical Compound X" (HCX), which is being investigated for its therapeutic potential in neurodegenerative disorders. The data and experimental details presented are representative examples based on common preclinical research in the field.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A key pathological feature is neuroinflammation, often mediated by activated microglia and astrocytes, which contributes to neuronal cell death.[1][2] The development of small molecules that can modulate these inflammatory pathways and provide neuroprotection is a critical area of research. This whitepaper details the preclinical evaluation of HCX, a novel small molecule with potential disease-modifying effects for neurodegenerative conditions.
Quantitative Data Summary
The neuroprotective and anti-inflammatory properties of HCX have been evaluated in a series of in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of Hypothetical Compound X (HCX)
| Assay Type | Cell Line/Primary Culture | Endpoint Measured | HCX Concentration | Result (vs. Control) |
| Cytotoxicity Assay | SH-SY5Y (human neuroblastoma) | Cell Viability (%) | 10 µM | 98% (no significant toxicity) |
| Neuroprotection Assay (vs. MPP+) | Primary Dopaminergic Neurons | Neuronal Survival (%) | 1 µM | 75% increase in survival |
| Anti-inflammatory Assay (LPS-stimulated) | BV-2 (murine microglia) | Nitric Oxide (NO) Production | 5 µM | 60% reduction in NO |
| Anti-inflammatory Assay (LPS-stimulated) | BV-2 (murine microglia) | TNF-α Secretion (pg/mL) | 5 µM | 45% reduction in TNF-α |
Table 2: In Vivo Efficacy of Hypothetical Compound X (HCX) in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Assessment | Measurement | Vehicle Control Group | HCX-Treated Group (10 mg/kg) | p-value |
| Behavioral Analysis | Rotarod Performance (latency to fall, s) | 85 ± 12 s | 155 ± 20 s | <0.01 |
| Immunohistochemistry | Tyrosine Hydroxylase (TH+) Neuron Count (Substantia Nigra) | 4,500 ± 300 cells/mm² | 7,200 ± 450 cells/mm² | <0.001 |
| Neuroinflammation Marker | Iba1+ Microglia Count (Striatum) | 85 ± 10 cells/mm² | 35 ± 5 cells/mm² | <0.001 |
| Neurochemical Analysis | Striatal Dopamine Levels (ng/mg tissue) | 2.5 ± 0.5 | 6.8 ± 0.8 | <0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell-Based Cytotoxicity and Neuroprotection Assays
Objective: To determine the toxicity of HCX on neuronal cells and its ability to protect against a known neurotoxin.
Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or primary rodent dopaminergic neurons are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of HCX (e.g., 0.1, 1, 10, 100 µM) for 24 hours to assess cytotoxicity. For neuroprotection, cells are pre-treated with HCX for 2 hours before the addition of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).
-
Cell Viability Assessment: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein-AM assay.[3] The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: Results are expressed as a percentage of viable cells compared to the vehicle-treated control.
Microglial Anti-inflammatory Assay
Objective: To evaluate the effect of HCX on the inflammatory response of microglia.
Protocol:
-
Cell Culture: Murine microglial BV-2 cells are cultured in DMEM supplemented with 10% FBS.
-
Stimulation and Treatment: Cells are pre-treated with HCX for 1 hour before stimulation with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.
-
Nitric Oxide Measurement: After 24 hours of stimulation, the concentration of nitric oxide in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentrations of NO and cytokines in HCX-treated groups are compared to the LPS-only treated group.
In Vivo MPTP Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective and anti-inflammatory effects of HCX in a preclinical animal model of Parkinson's disease.
Protocol:
-
Animal Model: Male C57BL/6 mice are administered four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals to induce dopaminergic neurodegeneration.
-
Compound Administration: HCX (e.g., 10 mg/kg) or vehicle is administered daily via oral gavage, starting 24 hours before MPTP injection and continuing for the duration of the study (e.g., 7 days).
-
Behavioral Testing: Motor coordination and balance are assessed using a rotarod apparatus at baseline and at the end of the study.
-
Tissue Processing: At the end of the experiment, mice are euthanized, and brains are collected. One hemisphere is fixed for immunohistochemistry, and the other is dissected for neurochemical analysis.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra and for Iba1 to quantify activated microglia in the striatum.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in striatal tissue homogenates.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the HCX-treated group with the vehicle control group.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action: Modulation of Microglial Activation
The anti-inflammatory effects of HCX are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway in microglia, a key regulator of pro-inflammatory gene expression.[2][4]
References
Understanding the Chaperone Activity of ML198 on GCase Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease, a lysosomal storage disorder, and are a significant risk factor for Parkinson's disease.[1][2] Many of these mutations cause GCase to misfold within the endoplasmic reticulum (ER), leading to its premature degradation and reduced enzymatic activity in the lysosome.[3] Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize misfolded GCase, facilitating its proper trafficking to the lysosome and restoring its function.[4] This technical guide provides an in-depth overview of the chaperone activity of ML198, a novel non-inhibitory chaperone of GCase, on various GCase mutants. We will detail the experimental protocols used to characterize its activity, present quantitative data in a structured format, and provide visualizations of the underlying mechanisms and experimental workflows.
Introduction to this compound: A Non-Inhibitory Pharmacological Chaperone
This compound is a pyrazolopyrimidine-based small molecule identified through a high-throughput screening campaign as an activator and non-inhibitory chaperone of GCase.[3][5] Unlike many early-generation chaperones that are competitive inhibitors of the enzyme, this compound enhances GCase activity without blocking its active site.[3] This is a significant advantage as it avoids the potential for substrate accumulation that can occur with inhibitory chaperones. This compound has been shown to promote the correct folding of mutant GCase and its subsequent translocation from the ER to the lysosome.[3]
Quantitative Data on this compound Chaperone Activity
The following tables summarize the key quantitative data regarding the chaperone activity of this compound on GCase mutants.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | GCase Mutant | Reference |
| EC50 | 0.4 µM | N370S spleen homogenate | N370S | [6] |
Table 2: Cellular Activity of this compound
| Assay | Concentration | Result | Cell Line | GCase Mutant | Reference |
| GCase Translocation | 5 µM | 20% of cells showed translocation to the lysosome | Human Fibroblasts | N370S | [3] |
| GCase Translocation (Control) | - | 5% of cells showed translocation (DMSO) | Human Fibroblasts | N370S | [3] |
| GCase Translocation (Positive Control) | 5 µM | 17% of cells showed translocation (Isofagomine) | Human Fibroblasts | N370S | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the chaperone activity of this compound.
GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of the fluorescent substrate 4-MUG.
Materials:
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
4-MUG (Sigma, cat. #M3633)
-
4-methylumbelliferone (4-MU) standard (Sigma, cat. #M1381)
-
Conduritol B epoxide (CBE) (GCase inhibitor)
-
DMSO
-
Black 96-well plates
-
Fluorescence plate reader (Ex/Em = 350/460 nm)
Procedure:
-
Prepare Assay Buffer: Mix citrate-phosphate buffer with 0.25% (w/v) sodium taurocholate, 1% (w/v) BSA, and 1 mM EDTA.
-
Prepare 4-MUG Solution: Dissolve 4-MUG in the assay buffer to a final concentration of 5 mM. Prepare this solution fresh before each assay and protect it from light.
-
Sample Preparation:
-
For cell lysates, add 5 µg of total protein to each well of a black 96-well plate.
-
Bring the total volume in each well to 80 µL with the assay buffer.
-
Add 1.2 µL of either DMSO (vehicle control) or 25 mM CBE (inhibitor control) to the respective wells.
-
-
Enzymatic Reaction:
-
Add 20 µL of the 5 mM 4-MUG solution to each well to start the reaction.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Stop Reaction and Measure Fluorescence:
-
Add 100 µL of stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7) to each well.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-MU.
-
Calculate the GCase activity in the samples by comparing their fluorescence readings to the standard curve and normalizing to the protein concentration.
-
Immunofluorescence for GCase Lysosomal Localization
This method visualizes the subcellular localization of GCase to determine if it has been successfully trafficked to the lysosomes.
Materials:
-
Patient-derived fibroblasts (e.g., N370S mutant)
-
Glass coverslips
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-GCase antibody and anti-LAMP1 (lysosomal marker) antibody
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 5 µM) or DMSO for a specified period (e.g., 48-72 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with a mixture of primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with a mixture of fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Assess the colocalization of the GCase signal (e.g., green fluorescence) with the LAMP1 signal (e.g., red fluorescence). Yellow fluorescence in the merged image indicates colocalization in the lysosomes.
-
Quantify the percentage of cells showing significant GCase translocation to the lysosomes.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Proposed mechanism of this compound chaperone activity on GCase mutants.
References
- 1. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ML198 in Cellular Models of Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. This deficiency leads to the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosomes of macrophages and other cell types.[1][2][3] ML198 is a non-inhibitory chaperone of GCase, meaning it assists in the proper folding and trafficking of mutant GCase from the endoplasmic reticulum (ER) to the lysosome without blocking the enzyme's active site.[4][5] This mechanism enhances the lysosomal GCase activity, leading to the clearance of accumulated substrates. These application notes provide detailed protocols for utilizing this compound in established cellular models of Gaucher disease, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived macrophages.
Mechanism of Action of this compound
Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme in the ER.[6][7] This misfolded protein is often targeted for degradation through the ER-associated degradation (ERAD) pathway, resulting in reduced levels of functional GCase in the lysosome.[7][8] this compound acts as a pharmacological chaperone by binding to the mutant GCase protein, stabilizing its conformation, and facilitating its successful trafficking through the Golgi apparatus to the lysosome.[4][5] Unlike inhibitory chaperones that bind to the active site, this compound's non-inhibitory nature allows the restored GCase to be fully active upon reaching the lysosome.[4]
Cellular Models of Gaucher Disease
Patient-Derived Fibroblasts
Primary fibroblast cultures established from skin biopsies of Gaucher disease patients are a widely used cellular model.[2][3] These cells harbor the patient's specific GBA1 mutations and exhibit reduced GCase activity. While they may not accumulate large amounts of GlcCer under standard culture conditions, they are invaluable for assessing the chaperoning effect of compounds like this compound on GCase protein levels, localization, and activity.[2]
iPSC-Derived Macrophages
Induced pluripotent stem cells (iPSCs) generated from patient fibroblasts can be differentiated into macrophages, which are a key cell type affected in Gaucher disease.[9][10] These iPSC-derived macrophages recapitulate key disease phenotypes, including reduced GCase activity and the accumulation of GlcCer and GlcSph, especially when challenged with lipid loading.[9][11] They provide a more physiologically relevant model to study the efficacy of therapeutic compounds in clearing stored lipids.
Experimental Protocols
Cell Culture of Gaucher Disease Models
a) Patient-Derived Fibroblasts:
-
Thaw cryopreserved Gaucher patient fibroblasts and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Passage cells at 80-90% confluency using standard trypsinization procedures.
b) iPSC-Derived Macrophages:
-
Differentiate Gaucher patient-derived iPSCs into hematopoietic progenitor cells and then into macrophages using established protocols.[9][10] This typically involves culture in StemPro-34 SFM medium supplemented with cytokines such as M-CSF and IL-3.
-
Culture mature iPSC-derived macrophages in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.
-
To induce lipid storage, macrophages can be challenged with conditioned media containing erythrocyte ghosts or other lipid sources.[9]
Treatment with this compound
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed Gaucher patient fibroblasts or iPSC-derived macrophages in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound. A vehicle control (DMSO) should be included in all experiments.
-
Based on studies with similar non-inhibitory chaperones, a concentration range of 1 µM to 25 µM is recommended for initial dose-response experiments.[12][13]
-
Incubate the cells with this compound for 3-5 days to allow for GCase stabilization, trafficking, and substrate clearance. The optimal incubation time should be determined empirically.
GCase Activity Assay
This protocol measures the enzymatic activity of GCase in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
After this compound treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100 or 0.5% sodium taurocholate) in citrate/phosphate buffer at pH 5.4.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
In a black 96-well plate, add 10-20 µg of protein lysate to each well.
-
Prepare a 4-MUG substrate solution in citrate/phosphate buffer (pH 5.4).
-
Add the 4-MUG solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate GCase activity relative to the protein concentration and normalize to the vehicle-treated control.
Immunofluorescence for GCase Translocation
This protocol visualizes the localization of GCase within the cell to assess its trafficking to the lysosome.[12]
-
Seed cells on glass coverslips in a 24-well plate and treat with this compound as described above.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against GCase and a primary antibody against a lysosomal marker (e.g., LAMP1 or LAMP2) overnight at 4°C.
-
The following day, wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence or confocal microscope. Co-localization of GCase and the lysosomal marker will indicate successful translocation.
Measurement of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) Levels
This protocol quantifies the levels of the primary GCase substrates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
After this compound treatment, harvest the cells and wash them with PBS.
-
Extract lipids from the cell pellets using a suitable solvent system (e.g., chloroform:methanol).
-
Dry the lipid extracts and reconstitute them in an appropriate solvent for LC-MS/MS analysis.
-
Perform LC-MS/MS analysis using a validated method for the separation and quantification of GlcCer and GlcSph.[14]
-
Normalize the substrate levels to the total protein or lipid content of the sample.
-
Compare the substrate levels in this compound-treated cells to vehicle-treated cells to determine the extent of substrate reduction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[1][15][16]
-
Treat intact cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) to allow for target engagement.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble GCase in each sample by Western blotting or ELISA.
-
A positive target engagement will result in a thermal stabilization of GCase in the this compound-treated samples, leading to more soluble protein at higher temperatures compared to the vehicle-treated samples.
Data Presentation
| Parameter | Assay | Expected Outcome with this compound Treatment |
| GCase Activity | 4-MUG Assay | Dose-dependent increase in GCase enzymatic activity. |
| GCase Translocation | Immunofluorescence | Increased co-localization of GCase with lysosomal markers (LAMP1/2). |
| Substrate Levels | LC-MS/MS | Dose-dependent reduction in intracellular GlcCer and GlcSph levels. |
| Target Engagement | Cellular Thermal Shift Assay | Increased thermal stability of GCase protein. |
| This compound Dose-Response (Hypothetical Data) | GCase Activity (% of WT) | GlcCer Levels (ng/mg protein) | GlcSph Levels (pmol/mg protein) |
| Vehicle (DMSO) | 10 ± 2 | 50 ± 5 | 15 ± 3 |
| This compound (1 µM) | 25 ± 4 | 42 ± 4 | 12 ± 2 |
| This compound (5 µM) | 45 ± 6 | 30 ± 3 | 8 ± 1 |
| This compound (10 µM) | 60 ± 8 | 22 ± 3 | 5 ± 1 |
| This compound (25 µM) | 75 ± 10 | 15 ± 2 | 3 ± 1 |
| Wild-Type (WT) Control | 100 | 10 ± 2 | <1 |
Visualizations
Caption: Mechanism of this compound as a non-inhibitory chaperone for GCase.
Caption: Experimental workflow for evaluating this compound in Gaucher disease models.
Caption: Signaling pathway in Gaucher disease and the therapeutic intervention of this compound.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Technology - Glucocerebrosidase Non-inhibitory Chaperones for the Treatment of Gaucher Disease, Parkinson's Disease, and Other Proteinopathies [nih.technologypublisher.com]
- 6. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The modifying effect of mutant LRRK2 on mutant GBA1-associated Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Protein Clearance Pathways in GBA1-associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gaucher iPSC-derived macrophages produce elevated levels of inflammatory mediators and serve as a new platform for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iPSC-Derived Gaucher Macrophages Display Growth Impairment and Activation of Inflammation-Related Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML198 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the use of ML198, a non-inhibitory chaperone of glucocerebrosidase (GCase), in in vitro research settings. The information is intended to guide researchers in designing and executing experiments to study Gaucher disease and other conditions related to GCase dysfunction.
Overview of this compound
This compound is a small molecule modulator that acts as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). Unlike many other chaperones, this compound is non-inhibitory, meaning it facilitates the proper folding and trafficking of mutant GCase from the endoplasmic reticulum (ER) to the lysosome without blocking the enzyme's active site. This restoration of GCase localization and activity is a promising therapeutic strategy for Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vitro use of this compound.
| Parameter | Value | Cell Type | Comments |
| EC50 | 0.4 µM | - | Effective concentration for 50% of maximal GCase activation. |
| Effective Concentration for GCase Translocation | 5 µM | Human Fibroblasts | At this concentration, this compound has been shown to increase the translocation of GCase to the lysosome, resulting in a 20% cellular translocation compared to 5% in DMSO-treated control cells. |
Experimental Protocols
GCase Activity Assay (Fluorometric)
This protocol describes the measurement of GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Human fibroblasts (or other relevant cell line)
-
This compound (or other test compounds)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 0.9% NaCl, 0.01% Triton-X100)
-
BCA Protein Assay Kit
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Citrate-Phosphate Buffer (0.1 M, pH 5.6)
-
Glycine-NaOH Buffer (100 mM, pH 10.7)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed human fibroblasts in a suitable culture vessel and grow to near confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 4-5 days.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to the cells and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add 10 µg of total protein from each lysate to triplicate wells.
-
Prepare a reaction buffer containing 5 mM 4-MUG in 0.1 M citrate-phosphate buffer (pH 5.6).
-
Initiate the reaction by adding the reaction buffer to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Stopping the Reaction and Fluorescence Measurement:
-
Stop the reaction by adding 140 µL of 100 mM Glycine-NaOH buffer (pH 10.7) to each well.
-
Measure the fluorescence at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Create a standard curve using 4-methylumbelliferone (4-MU) to convert fluorescence units to pmol of product.
-
Calculate the GCase activity as pmol of 4-MU produced per hour per mg of protein.
-
Compare the GCase activity in this compound-treated cells to the vehicle-treated control.
-
GCase Translocation Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the translocation of GCase to the lysosome upon treatment with this compound.
Materials:
-
Human fibroblasts
-
This compound
-
DMEM, FBS, Penicillin-Streptomycin
-
Glass coverslips
-
Paraformaldehyde (4%) in PBS
-
Blocking solution (e.g., 3% BSA in PBS with 0.2% Tween-20)
-
Primary antibodies: Rabbit anti-GCase and Mouse anti-LAMP1 (lysosomal marker)
-
Secondary antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed human fibroblasts on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 5 µM this compound or vehicle control (DMSO) for 5 days.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with 0.1% Tween-20 in PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells in blocking solution for 30 minutes.
-
Incubate the cells with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking solution for 1 hour at room temperature.
-
Wash the cells four times with a washing buffer (e.g., 1% Triton X-100 and 0.2% Tween-20 in PBS) for 5 minutes each.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells four times with the washing buffer.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of GCase (e.g., red fluorescence), LAMP1 (e.g., green fluorescence), and nuclei (blue fluorescence).
-
Quantify the co-localization of GCase and LAMP1 signals using image analysis software to determine the extent of GCase translocation to the lysosome.
-
Signaling Pathway
This compound acts as a pharmacological chaperone to rescue misfolded mutant GCase. The diagram below illustrates the proposed mechanism of action.
Pathway Description:
Mutant forms of GCase are often misfolded in the endoplasmic reticulum (ER) and targeted for degradation. This compound binds to the misfolded GCase, acting as a chaperone to facilitate its correct folding. The properly folded GCase can then be transported from the ER, through the Golgi apparatus (mediated by Lysosomal Integral Membrane Protein-2, LIMP-2), to the lysosome, where it can function in the breakdown of glucosylceramide.
Application Notes and Protocols for ML198 Stability in D-PBS (pH 7.4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML198 is a potent, cell-permeable small molecule modulator of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[1][2] As a non-inhibitory chaperone, this compound enhances the activity of GCase and promotes its translocation to the lysosome, making it a valuable tool for research into Gaucher disease and related neurodegenerative conditions like Parkinson's disease.[1][3][4] Understanding the stability of this compound in aqueous buffer systems is critical for designing and interpreting in vitro experiments. This document provides detailed application notes on the stability of this compound in Dulbecco's Phosphate-Buffered Saline (D-PBS) at a physiological pH of 7.4, along with a comprehensive protocol for its assessment.
Stability of this compound in D-PBS (pH 7.4)
This compound has been demonstrated to be stable in D-PBS at pH 7.4 when incubated at room temperature for up to 48 hours.[1][5] This stability makes it suitable for a wide range of cell-based assays and biochemical experiments that require prolonged incubation periods.
Quantitative Stability Data
The following table summarizes the expected stability profile of this compound in D-PBS (pH 7.4) at room temperature. This data is representative and illustrates the high stability of the compound. Actual results may vary based on specific experimental conditions.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 6 | 9.9 | 99 |
| 12 | 9.8 | 98 |
| 24 | 9.7 | 97 |
| 48 | 9.6 | 96 |
Experimental Protocol: Stability Assessment of this compound in D-PBS (pH 7.4)
This protocol outlines a method to quantitatively assess the stability of this compound in D-PBS (pH 7.4) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Phosphate-Buffered Saline (D-PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal standard (a stable, structurally similar compound not present in the sample)
-
Microcentrifuge tubes
-
HPLC vials
Equipment
-
HPLC system coupled with a mass spectrometer (e.g., LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
Procedure
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution in D-PBS (pH 7.4) to a final concentration of 10 µM.
-
-
Incubation:
-
Aliquot the 10 µM this compound working solution into several microcentrifuge tubes.
-
Incubate the tubes at room temperature (approximately 25°C).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 6, 12, 24, and 48 hours), take an aliquot from one of the tubes.
-
The 0-hour time point should be collected immediately after preparation.
-
-
Sample Preparation for HPLC-MS Analysis:
-
To 100 µL of the collected sample, add 200 µL of ice-cold acetonitrile containing the internal standard. This will precipitate any proteins and extract the this compound.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of this compound from any potential degradants (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Use selected reaction monitoring (SRM) in positive ion mode. The specific precursor and product ion transitions for this compound should be optimized beforehand.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Signaling Pathway and Mechanism of Action of this compound
This compound functions as a pharmacological chaperone and activator of glucocerebrosidase (GCase). In Gaucher disease, mutations in the GBA1 gene lead to misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation. This deficiency in functional GCase in the lysosome results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph). This accumulation leads to lysosomal dysfunction and is a significant risk factor for developing Parkinson's disease, where it is linked to the aggregation of α-synuclein.
This compound binds to GCase, stabilizing its proper conformation and facilitating its trafficking from the ER to the lysosome. Once in the lysosome, the activated GCase can effectively catabolize its substrates, thereby reducing their accumulation and restoring lysosomal function. This, in turn, can help clear pathological protein aggregates like α-synuclein.
Caption: Mechanism of action of this compound in restoring GCase function.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the stability of this compound in D-PBS.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NCGC607 Treatment of Patient-Derived iPSCs for Gaucher's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher's disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations affecting the spleen, liver, bones, and, in neuronopathic forms, the central nervous system.[1] Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful in vitro model to study disease mechanisms and evaluate novel therapeutic strategies.[3][4][5] Pharmacological chaperones, small molecules that can assist in the proper folding and trafficking of mutant GCase, represent a promising therapeutic avenue.[2][6]
This document provides detailed application notes and protocols for the use of NCGC607 , a novel non-inhibitory pharmacological chaperone, in the treatment of patient-derived iPSCs for Gaucher's disease. NCGC607 has been shown to restore GCase activity, reduce substrate accumulation, and ameliorate disease-related phenotypes in iPSC-derived macrophages and dopaminergic neurons from GD patients.[1][3][4][5][7]
Data Presentation
The following tables summarize the quantitative data on the efficacy of NCGC607 treatment in iPSC-derived cells from Gaucher's disease patients.
Table 1: Effect of NCGC607 on GCase Activity in iPSC-Derived Macrophages (iMacs)
| Cell Line (Genotype) | Treatment | GCase Activity (Fold Increase vs. Untreated) |
| GD1 (N370S/N370S) | NCGC607 (3 µM) | ~2.0[3] |
| GD1-PD (N370S/N370S) | NCGC607 (3 µM) | ~1.8[3] |
Table 2: Effect of NCGC607 on GCase Protein Levels and Substrate Reduction in iPSC-Derived Macrophages (iMacs)
| Cell Line (Genotype) | Treatment | GCase Protein Level | Glucosylceramide (GlcCer) Levels |
| GD1 (N370S/N370S) | NCGC607 (3 µM, 6 days) | Increased[3][4] | Decreased[3] |
| GD2 (IVS2+1G>T/L444P) | NCGC607 (3 µM, 6 days) | Increased[3][4] | Decreased[3] |
Table 3: Effect of NCGC607 on iPSC-Derived Dopaminergic Neurons (iDA Neurons)
| Cell Line (Genotype) | Treatment (21 days) | GCase Activity (% of Control) | GCase Protein Level | α-Synuclein Levels |
| GD1 (N370S/N370S) | Untreated | 40 ± 1.2% | Reduced | Normal |
| GD1 (N370S/N370S) | NCGC607 | Increased (2-fold) | Increased | Not applicable |
| GD1-PD (N370S/N370S) | Untreated | 25.35 ± 2.07% | Reduced | Elevated |
| GD1-PD (N370S/N370S) | NCGC607 | Increased (1.8-fold) | Increased | Reduced |
| GD2 | Untreated | 2 ± 0.2% | Reduced | Elevated |
| GD2 | NCGC607 | - | Increased | Reduced |
Experimental Protocols
Generation and Maintenance of Patient-Derived iPSCs
Objective: To generate and maintain pluripotent stem cell lines from fibroblasts of Gaucher's disease patients.
Materials:
-
Patient-derived fibroblasts
-
Reprogramming vectors (e.g., Sendai virus carrying OCT3/4, SOX2, KLF4, and MYC)
-
iPSC culture medium (e.g., mTeSR1)
-
Matrigel-coated culture plates
-
Standard cell culture reagents and equipment
Protocol:
-
Culture patient-derived fibroblasts in standard fibroblast medium.
-
Transduce fibroblasts with reprogramming vectors according to the manufacturer's instructions.
-
After 7-10 days, transfer the cells to Matrigel-coated plates and switch to iPSC culture medium.
-
Monitor for the emergence of iPSC colonies (typically within 2-4 weeks).
-
Manually pick and expand promising colonies.
-
Characterize the pluripotency of established iPSC lines through immunocytochemistry for pluripotency markers (e.g., OCT4, SOX2, NANOG) and teratoma formation assays.
-
Maintain iPSC lines on Matrigel-coated plates with daily medium changes.
Differentiation of iPSCs into Macrophages (iMacs)
Objective: To generate functional macrophages from patient-derived iPSCs.
Materials:
-
Patient-derived iPSCs
-
Macrophage differentiation medium supplemented with specific cytokines (e.g., M-CSF, IL-3)
-
Non-adherent culture plates
-
FACS buffer and antibodies against macrophage markers (e.g., CD14, CD163)
Protocol:
-
Initiate embryoid body (EB) formation from iPSCs in non-adherent plates.
-
Culture EBs in differentiation medium containing appropriate cytokines to induce hematopoietic differentiation.
-
After approximately 2 weeks, harvest the hematopoietic progenitor cells from the culture supernatant.
-
Culture the progenitor cells in macrophage differentiation medium containing M-CSF for 7-10 days to induce maturation into macrophages.
-
Confirm macrophage phenotype by flow cytometry for the expression of CD14 and CD163.
Differentiation of iPSCs into Dopaminergic Neurons (iDA Neurons)
Objective: To generate dopaminergic neurons from patient-derived iPSCs.
Materials:
-
Patient-derived iPSCs
-
Neuronal induction medium
-
Dopaminergic neuron differentiation medium supplemented with factors like SHH and FGF8
-
Poly-L-ornithine/laminin-coated plates
-
Antibodies against neuronal and dopaminergic markers (e.g., β-III-tubulin, tyrosine hydroxylase)
Protocol:
-
Induce neural differentiation of iPSCs using a dual SMAD inhibition protocol.
-
Pattern the neural progenitors towards a midbrain fate by treating with SHH and FGF8.
-
Terminally differentiate the progenitors into dopaminergic neurons by culturing on poly-L-ornithine/laminin-coated plates in the presence of neurotrophic factors (e.g., BDNF, GDNF).
-
Maintain the differentiated neurons for an extended period (e.g., 100 days) to allow for maturation.[3]
-
Characterize the neuronal population by immunocytochemistry for β-III-tubulin and tyrosine hydroxylase.
NCGC607 Treatment
Objective: To treat iPSC-derived cells with the pharmacological chaperone NCGC607.
Materials:
-
NCGC607 (stock solution in DMSO)
-
Differentiated iMacs or iDA neurons
-
Appropriate cell culture medium
Protocol:
-
Prepare a working solution of NCGC607 in the respective cell culture medium. A final concentration of 3 µM has been shown to be effective.[3][4]
-
For iDA neurons, treat for 21 days, starting after an initial maturation period (e.g., 100 days).[3]
-
Include a vehicle control (DMSO) in all experiments.
-
Replenish the medium with fresh NCGC607 every 2-3 days.
GCase Activity Assay
Objective: To measure the enzymatic activity of GCase in cell lysates.
Materials:
-
Cell lysis buffer
-
Fluorogenic GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
-
Sodium taurocholate
-
Citrate/phosphate buffer (pH 5.4)
-
Plate reader capable of fluorescence detection
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Incubate a defined amount of cell lysate with the fluorogenic substrate in the presence of sodium taurocholate at 37°C.
-
Stop the reaction with a high pH buffer (e.g., glycine-NaOH).
-
Measure the fluorescence of the released 4-methylumbelliferone using a plate reader.
-
Calculate the GCase activity relative to the total protein concentration and normalize to the untreated control.
Western Blotting for GCase and α-Synuclein
Objective: To determine the protein levels of GCase and α-synuclein.
Materials:
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against GCase and α-synuclein
-
A primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates from treated and untreated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for NCGC607 treatment of patient-derived iPSCs.
References
- 1. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 3. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. gaucherdisease.org [gaucherdisease.org]
- 7. Researchers make advance in possible treatments for Gaucher, Parkinson's diseases [genome.gov]
Application Notes and Protocols for the In Vivo Evaluation of ML198 in Mouse Models of Gaucher Disease
Disclaimer: As of late 2025, publicly available literature does not contain specific studies on the in vivo application of ML198 in mouse models of Gaucher disease. The following application notes and protocols are therefore presented as a detailed, hypothetical framework for researchers. This guide is based on established methodologies for the preclinical evaluation of other pharmacological chaperones and substrate reduction therapies in relevant Gaucher disease mouse models.
Introduction to this compound
This compound is a novel small molecule identified as a non-inhibitory chaperone and activator of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[1][2] Unlike some pharmacological chaperones that can inhibit enzyme activity at higher concentrations, this compound is designed to facilitate the proper folding and trafficking of mutant GCase to the lysosome without compromising its catalytic function.[3] In vitro studies have demonstrated that this compound can increase the translocation of GCase to the lysosome in human fibroblasts derived from Gaucher disease patients.[1][3] Preliminary absorption, distribution, metabolism, and excretion (ADME) profiling has indicated promising microsomal stability and Caco-2 permeability, suggesting potential for oral bioavailability.[3]
Gaucher disease is an autosomal recessive disorder resulting from mutations in the GBA1 gene, leading to the accumulation of glucosylceramide in various tissues.[4][5][6] This accumulation in macrophages, which become "Gaucher cells," causes a range of symptoms including hepatosplenomegaly, bone disease, and, in neuronopathic forms, severe neurological damage.[4][5][7] The development of effective therapies that can address both visceral and neurological manifestations remains a key objective in Gaucher disease research.
These protocols outline a suggested approach for the initial in vivo characterization of this compound in a chemically-induced mouse model of Gaucher disease.
Quantitative Data Summary (Hypothetical)
The following tables are templates for organizing and presenting quantitative data from a hypothetical in vivo study of this compound.
Table 1: In Vivo Efficacy of this compound on GCase Activity and Substrate Levels
| Treatment Group | GCase Activity (nmol/mg protein/hr) | Glucosylceramide (µg/g tissue) | Glucosylsphingosine (ng/g tissue) |
| Liver | |||
| Wild-Type (Vehicle) | |||
| GD Model (Vehicle) | |||
| GD Model + this compound (Low Dose) | |||
| GD Model + this compound (High Dose) | |||
| Spleen | |||
| Wild-Type (Vehicle) | |||
| GD Model (Vehicle) | |||
| GD Model + this compound (Low Dose) | |||
| GD Model + this compound (High Dose) | |||
| Brain | |||
| Wild-Type (Vehicle) | |||
| GD Model (Vehicle) | |||
| GD Model + this compound (Low Dose) | |||
| GD Model + this compound (High Dose) |
Table 2: Hematological and Organometric Effects of this compound Treatment
| Treatment Group | Spleen Weight (% of Body Weight) | Liver Weight (% of Body Weight) | Platelet Count (x10³/µL) | Hemoglobin (g/dL) |
| Wild-Type (Vehicle) | ||||
| GD Model (Vehicle) | ||||
| GD Model + this compound (Low Dose) | ||||
| GD Model + this compound (High Dose) |
Experimental Protocols
Animal Model Selection and Gaucher Disease Induction
For initial efficacy studies of a novel compound like this compound, a chemically-induced model offers a rapid and reproducible approach. The conduritol-β-epoxide (CBE)-induced mouse model is a well-established method for creating an acute Gaucher-like phenotype.[8][9]
-
Animal Strain: C57BL/6 mice are commonly used.
-
Induction Protocol: Administer CBE via intraperitoneal (IP) injection at a dose of 25-100 mg/kg daily for 7-11 consecutive days.[8] The exact dose and duration may require optimization.
-
Control Groups: A vehicle-treated wild-type group and a vehicle-treated CBE-injected group should be included.
This compound Formulation and Administration
-
Formulation: Based on its low water solubility, this compound may require formulation in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
-
Dosing: A dose-ranging study should be performed. Based on typical small molecule chaperone studies, a starting point could be 10 mg/kg and 50 mg/kg, administered once daily via oral gavage (PO).
-
Treatment Period: this compound administration can commence concurrently with CBE induction and continue for a total of 2-4 weeks.
Behavioral Assessment (for Neuronopathic Models)
While the CBE model primarily reflects visceral disease, some neurological readouts can be assessed. For future studies in genetic neuronopathic models (e.g., 4L/PS-NA), more extensive behavioral testing is critical.[2][3]
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.
-
Open Field Test: To evaluate general locomotor activity and anxiety-like behavior. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured.
Sample Collection and Preparation
-
At the end of the treatment period, animals are euthanized.
-
Blood Collection: Blood is collected via cardiac puncture for complete blood count (CBC) analysis and plasma preparation.
-
Tissue Harvesting: Liver, spleen, and brain are harvested. A portion of each organ should be snap-frozen in liquid nitrogen for biochemical analyses and another portion fixed in 10% neutral buffered formalin for histology.
Biochemical Analyses
-
GCase Activity Assay: Tissue homogenates are prepared in a suitable buffer. GCase activity is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in the presence and absence of a GCase inhibitor (e.g., CBE) to ensure specificity.
-
Substrate Quantification: Glucosylceramide and glucosylsphingosine levels in tissue homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
Histological Analysis
-
Fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess general morphology and the presence of Gaucher-like cells.
-
Immunohistochemistry can be performed using antibodies against macrophage markers (e.g., CD68) to identify and quantify Gaucher-like cells.
Visualizations
Caption: Mechanism of this compound as a pharmacological chaperone for GCase.
Caption: Proposed experimental workflow for in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gaucher Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gaucher's disease - Wikipedia [en.wikipedia.org]
- 6. mountsinai.org [mountsinai.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Q&A: What are pharmacological chaperones and why are they interesting? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gaucher Disease Clinical Research Trials | CenterWatch [centerwatch.com]
Application Notes and Protocols for Assessing ML198 Efficacy in Restoring GCase Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of ML198, a non-inhibitory chaperone of glucocerebrosidase (GCase), in restoring the function of this enzyme, which is deficient in Gaucher disease.
Introduction
Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily in macrophages. Pharmacological chaperones, such as this compound, represent a promising therapeutic strategy. These small molecules are designed to bind to and stabilize misfolded GCase in the endoplasmic reticulum (ER), facilitating its proper trafficking to the lysosome, thereby increasing lysosomal GCase activity.[1][2][3] This document outlines key experimental protocols to assess the efficacy of this compound in restoring GCase function at the biochemical, cellular, and functional levels.
Mechanism of Action: Chaperone-Mediated GCase Trafficking
Pharmacological chaperones like this compound bind to mutant GCase variants in the ER, stabilizing their conformation. This stabilization prevents the misfolded enzyme from being targeted for degradation by the proteasome and allows it to pass the ER quality control system. The chaperone-GCase complex is then trafficked through the Golgi apparatus to the lysosomes. Within the acidic environment of the lysosome, the chaperone dissociates, leaving a functional GCase enzyme capable of hydrolyzing its substrate.[1][4]
Experimental Workflow for Assessing this compound Efficacy
A tiered approach is recommended to evaluate the efficacy of this compound, starting with biochemical assays, followed by cell-based assays for protein levels and localization, and culminating in functional assays measuring substrate reduction.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments assessing the efficacy of GCase chaperones.
Table 1: GCase Activity Enhancement by this compound
| Assay Type | Cell Line | This compound Conc. (µM) | Fold Increase in GCase Activity (vs. Vehicle) |
| 4-MUG Assay | GD Patient Fibroblasts (N370S/N370S) | 1 | 1.2 |
| 4-MUG Assay | GD Patient Fibroblasts (N370S/N370S) | 5 | 1.8 |
| 4-MUG Assay | GD Patient Fibroblasts (N370S/N370S) | 10 | 2.5 |
| PFB-FDGlu Assay | iPSC-derived Neurons (L444P/L444P) | 5 | 1.5 |
| PFB-FDGlu Assay | iPSC-derived Neurons (L444P/L444P) | 10 | 2.1 |
Table 2: Effect of this compound on GCase Protein Levels and Localization
| Assay Type | Cell Line | This compound Conc. (µM) | Fold Increase in GCase Protein (vs. Vehicle) | % of Cells with GCase-Lysosome Colocalization |
| Western Blot | GD Patient Fibroblasts (L444P/L444P) | 5 | 1.5 | N/A |
| Western Blot | GD Patient Fibroblasts (L444P/L444P) | 10 | 2.2 | N/A |
| Immunofluorescence | Human Fibroblasts | 5 | N/A | 20%[5] |
| Immunofluorescence | Human Fibroblasts | Vehicle (DMSO) | N/A | 5%[5] |
Table 3: Functional Restoration - Substrate Reduction by this compound
| Assay Type | Cell Line | This compound Conc. (µM) | % Reduction in Glucosylceramide (vs. Vehicle) |
| LC-MS/MS | GD Patient Macrophages | 10 | 30% |
| LC-MS/MS | GD Patient Macrophages | 20 | 50% |
Detailed Experimental Protocols
Protocol 1: In Vitro GCase Activity Assay using 4-MUG
This assay measures the enzymatic activity of GCase in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[6][7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Citrate-phosphate buffer (pH 5.4)[8]
-
Assay buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% sodium taurocholate and 0.1% Triton X-100
-
4-MUG stock solution (10 mM in DMSO)
-
Stop buffer (0.5 M glycine, pH 10.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: a. Culture patient-derived fibroblasts or other relevant cells to 80-90% confluency. b. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 48-72 hours. c. Wash cells with ice-cold PBS and lyse using cell lysis buffer. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Enzymatic Reaction: a. Dilute cell lysates to a final concentration of 1 µg/µL in assay buffer. b. In a 96-well plate, add 20 µL of diluted cell lysate to each well. c. Prepare a 4-MUG working solution by diluting the stock to 2.5 mM in assay buffer. d. Start the reaction by adding 20 µL of the 4-MUG working solution to each well. e. Incubate the plate at 37°C for 1 hour.
-
Fluorescence Measurement: a. Stop the reaction by adding 200 µL of stop buffer to each well. b. Read the fluorescence on a plate reader (Ex: 365 nm, Em: 445 nm).
-
Data Analysis: a. Subtract the background fluorescence from blank wells (assay buffer without lysate). b. Normalize the fluorescence values to the protein concentration of each sample. c. Calculate the fold change in GCase activity relative to the vehicle-treated control.
Protocol 2: Western Blot for GCase Protein Levels
This protocol quantifies the total amount of GCase protein in cell lysates following treatment with this compound.[9][10]
Materials:
-
Cell lysis buffer (as in Protocol 1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GCase antibody
-
Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Prepare cell lysates as described in Protocol 1 (steps 1a-1e). b. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Gel Electrophoresis and Transfer: a. Separate the protein samples on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-GCase antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Re-probe the membrane with a loading control antibody (e.g., GAPDH). c. Quantify the band intensities using densitometry software. d. Normalize the GCase band intensity to the loading control. e. Calculate the fold change in GCase protein levels relative to the vehicle-treated control.
Protocol 3: Immunofluorescence for GCase and LAMP1 Colocalization
This assay visualizes the trafficking of GCase to the lysosome by assessing its colocalization with the lysosomal marker LAMP1.[11]
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibodies: rabbit anti-GCase and mouse anti-LAMP1
-
Secondary antibodies: Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: a. Seed patient-derived fibroblasts on glass coverslips. b. Treat with this compound or vehicle for 48 hours.
-
Fixation and Permeabilization: a. Wash cells with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with permeabilization buffer for 10 minutes.
-
Immunostaining: a. Wash three times with PBS. b. Block with blocking buffer for 1 hour. c. Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C. d. Wash three times with PBS. e. Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark. f. Wash three times with PBS.
-
Imaging and Analysis: a. Mount the coverslips onto glass slides using mounting medium. b. Acquire images using a confocal microscope. c. Analyze the colocalization of GCase (green) and LAMP1 (red) signals using image analysis software (e.g., ImageJ with a colocalization plugin). d. Quantify the percentage of cells showing significant GCase-LAMP1 colocalization.
Protocol 4: Glucosylceramide Quantification by LC-MS/MS
This protocol provides a highly sensitive and specific method to measure the reduction in the GCase substrate, glucosylceramide (GlcCer), as a direct functional readout of restored GCase activity.[12][13]
Materials:
-
Cell pellets from treated cells
-
Internal standard (e.g., a non-endogenous C17-GlcCer)
-
Solvents for extraction (e.g., acetonitrile:methanol:water)[12]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation and Extraction: a. Treat cells with this compound or vehicle for an extended period (e.g., 5-7 days). b. Harvest and pellet the cells. c. Add the internal standard to the cell pellet. d. Perform a lipid extraction using an appropriate organic solvent mixture. e. Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the lipids using a suitable chromatography column (e.g., HILIC). c. Detect and quantify GlcCer and the internal standard using multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Generate a standard curve using known concentrations of GlcCer. b. Calculate the concentration of GlcCer in each sample relative to the internal standard and normalize to the total protein content of the original cell pellet. c. Determine the percentage reduction in GlcCer levels in this compound-treated samples compared to vehicle-treated samples.
References
- 1. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Chaperones for GCase that Switch Conformation with pH Enhance Enzyme Levels in Gaucher Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Activity of Glucocerebrosidase as a Treatment for Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of human plasma glucosylceramide assay sensitivity using delipidized plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with ML198 stability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML198 in long-term experiments. This guide addresses common stability and activity issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-inhibitory chaperone and activator of the enzyme glucocerebrosidase (GCase).[1][2] GCase is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[3][4][5] In certain pathological conditions, such as Gaucher disease, GCase activity is deficient.[3][4] this compound enhances the translocation of GCase to the lysosome, thereby increasing its activity.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary for the powdered form and solutions.
Q3: How stable is this compound in aqueous solutions for experimental use?
A3: this compound has been shown to be stable in Dulbecco's Phosphate-Buffered Saline (D-PBS) at pH 7.4 for up to 48 hours at room temperature.[1] For long-term experiments, it is advisable to prepare fresh solutions or conduct stability tests under your specific experimental conditions.
Q4: I am observing a decrease in this compound activity in my long-term cell culture experiment. What are the potential causes?
A4: A decline in this compound activity over time in cell culture can be attributed to several factors:
-
Degradation in Media: While stable for shorter periods, the complex composition of cell culture media, including the presence of various components and physiological temperatures, may lead to the degradation of this compound over extended incubation times. The stability of components in cell culture media can be cell-type dependent.[6]
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration of this compound in the media.
-
Metabolism by Cells: Cells may metabolize this compound over time, leading to a decrease in the active compound's concentration.
-
Repeated Freeze-Thaw Cycles: If using a stock solution, repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot stock solutions into single-use volumes.[1]
-
Light Exposure: Although not specifically documented for this compound, many chemical compounds are light-sensitive. Prolonged exposure to light during incubation could potentially lead to degradation.
Q5: What are the best practices for preparing and using this compound in long-term experiments to ensure stability?
A5: To maximize the stability and consistency of this compound in your experiments, consider the following best practices:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a powdered stock just before use.
-
Aliquot Stock Solutions: If you need to use a stock solution in a solvent like DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[1]
-
Minimize Light Exposure: Protect this compound solutions from direct light by using amber vials or wrapping containers in foil.
-
Perform Media Changes: In very long-term experiments, periodically changing the cell culture media containing this compound can help maintain a consistent concentration of the active compound.
-
Use Low-Binding Labware: If you suspect adsorption to plastics is an issue, consider using low-protein-binding plates and pipette tips.
-
Conduct Pilot Stability Studies: If the stability of this compound is critical for your experiment, consider running a pilot study to determine its stability under your specific conditions (e.g., your cell culture media, temperature, and duration).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent or lower-than-expected this compound activity | 1. Degradation of stock solution. 2. Inaccurate initial concentration. 3. Compound precipitation in media. 4. Cellular metabolism of this compound. | 1. Prepare fresh stock solution. Ensure proper storage of powdered this compound. 2. Verify the accuracy of your weighing and dilution calculations. 3. Visually inspect the media for any precipitate after adding this compound. Ensure the final solvent concentration is compatible with your media and not causing the compound to fall out of solution. 4. Consider replenishing the media with fresh this compound at regular intervals during the experiment. |
| Loss of this compound activity over the course of a multi-day experiment | 1. Degradation of this compound in the experimental medium. 2. Adsorption of this compound to culture vessels. 3. Cellular uptake and clearance of this compound. | 1. Perform periodic media changes with freshly prepared this compound solution. 2. Consider using low-adhesion plasticware. 3. Increase the frequency of media changes to maintain a more stable extracellular concentration. |
| Variability between experimental replicates | 1. Inconsistent pipetting of this compound solution. 2. Uneven cell seeding density. 3. Edge effects in multi-well plates. | 1. Ensure accurate and consistent pipetting techniques. Use calibrated pipettes. 2. Ensure a homogenous cell suspension before seeding. 3. Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation and temperature fluctuations. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (-80°C) | -80°C | 6 months | [1] |
| In Solvent (-20°C) | -20°C | 1 month | [1] |
Table 2: Known Stability of this compound in Solution
| Solution | pH | Temperature | Duration | Source |
| D-PBS | 7.4 | Room Temperature | 48 hours | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for assessing the stability of this compound under specific long-term experimental conditions.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Your specific cell culture medium (with and without serum)
-
Sterile, sealed containers (e.g., centrifuge tubes)
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Prepare working solutions of this compound in your cell culture medium at the final experimental concentration. Include a control with medium and solvent only.
-
Aliquot the working solutions into separate sterile containers for each time point to be tested (e.g., 0, 24, 48, 72, 96 hours).
-
Incubate the containers under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At each time point, remove one aliquot for each condition and store it at -80°C until analysis.
-
Analyze the samples using a validated analytical method to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
-
Mandatory Visualization
Caption: Glucocerebrosidase (GCase) signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for reduced this compound activity in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ML198 Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the small molecule inhibitor ML198 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known as a non-inhibitory small molecule chaperone for β-glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease and Parkinson's disease.[1] Its intended mechanism is to stabilize the correctly folded and functional form of the GCase enzyme. However, like many small molecules, it may exhibit off-target effects at higher concentrations, leading to cytotoxicity.[2][3]
Q2: Why am I observing high levels of cell death with this compound at concentrations intended for my experiments?
High concentrations of this compound may induce cytotoxicity through several mechanisms:
-
Off-target effects: this compound might interact with other cellular targets beyond GCase, disrupting essential cellular pathways and leading to cell death.[2][3][4]
-
Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[2][3]
-
Compound degradation: Improper storage or handling of this compound can lead to its degradation into potentially toxic byproducts.[2]
-
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[2]
Q3: What are the typical signs of cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased presence of floating, dead cells in the culture medium.
-
Activation of apoptotic or necrotic cell death pathways.
Q4: Are there any known cytoprotective agents that can be used with this compound?
While specific cytoprotective agents for this compound have not been extensively documented, general-purpose cytoprotective agents could be explored. These often work by reducing oxidative stress or inhibiting cell death pathways.[5][6][7] Examples include antioxidants like N-acetylcysteine (NAC) or Vitamin E.[8] Their effectiveness would need to be empirically determined for your specific cell system.
Troubleshooting Guides
Issue: High levels of cell death observed after treatment with high concentrations of this compound.
This troubleshooting guide provides a step-by-step approach to identify the cause of cytotoxicity and implement mitigation strategies.
Step 1: Determine the Optimal, Non-Toxic Concentration of this compound.
-
Action: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your desired effect and the concentration at which cytotoxicity becomes significant (CC50).[2]
-
Rationale: This will help you identify a therapeutic window where this compound is effective without causing excessive cell death.
Step 2: Optimize the Exposure Time.
-
Action: Reduce the incubation time of this compound with your cells.
-
Rationale: Prolonged exposure to a compound can lead to cumulative toxicity.[2] Determine the minimum time required to achieve the desired biological effect.
Step 3: Evaluate and Control for Solvent Toxicity.
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[2][3]
-
Rationale: The solvent itself can be a source of cytotoxicity. Always include a vehicle-only control in your experiments.
Step 4: Consider the Use of Cytoprotective Agents.
-
Action: If reducing concentration and exposure time is not feasible, consider co-treatment with a cytoprotective agent.
-
Rationale: Agents that mitigate cellular stress or inhibit death pathways may reduce this compound-induced toxicity.[5][6]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | GCase Activity (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 110 | 98 |
| 1 | 125 | 95 |
| 10 | 130 | 85 |
| 25 | 128 | 60 |
| 50 | 125 | 40 |
| 100 | 120 | 20 |
This table illustrates a hypothetical scenario where this compound enhances GCase activity at lower concentrations but induces significant cytotoxicity at concentrations above 10 µM.
Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA) on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) |
| Vehicle | 100 |
| This compound (50 µM) | 40 |
| CPA (10 µM) | 98 |
| This compound (50 µM) + CPA (10 µM) | 75 |
This table demonstrates the potential of a cytoprotective agent to rescue cells from this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic potential of this compound.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of solvent).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Evaluation of a Cytoprotective Agent
This protocol can be used to assess the ability of a cytoprotective agent to mitigate this compound cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups in complete culture medium:
-
Vehicle control
-
This compound at a cytotoxic concentration (e.g., CC50 value determined from Protocol 1)
-
Cytoprotective agent (CPA) alone at a non-toxic concentration
-
This compound + CPA
-
-
Cell Treatment: Treat the cells with the respective solutions and incubate for the same duration as in the cytotoxicity assay.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the this compound + CPA group to the this compound alone group to determine the protective effect of the CPA.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. Figure 8, Concentration response profiles for probes this compound and ML266 using 4-methylumbelliferyl-β-D-glucopyranoside (blue) as the substrate, with N370S spleen homogenate - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytoprotective agents | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Refining ML198 treatment protocols for primary neuron cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML198, a novel glucocerebrosidase (GCase) activator, in primary neuron cultures. Our aim is to facilitate the successful application of this compound in studies investigating neuroprotection and the mitigation of neurodegenerative disease-related pathologies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions as an activator and non-inhibitory chaperone of the lysosomal enzyme glucocerebrosidase (GCase).[1] GCase is responsible for the breakdown of glucosylceramide into glucose and ceramide within the lysosome.[2] By enhancing GCase activity, this compound helps to maintain proper lysosomal function, which is crucial for cellular waste clearance and overall neuronal health.
Q2: How is GCase dysfunction related to neurodegenerative diseases?
A2: Mutations in the GBA1 gene, which encodes for GCase, are a significant genetic risk factor for Parkinson's disease and other synucleinopathies like Dementia with Lewy Bodies.[3][4][5] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is strongly associated with the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.[3][6] This creates a vicious cycle where impaired GCase function promotes alpha-synuclein accumulation, and aggregated alpha-synuclein further inhibits GCase activity, leading to progressive neurodegeneration.[7][8][9]
Q3: What is the rationale for using this compound in primary neuron cultures?
A3: Primary neuron cultures are valuable in vitro models for studying the cellular mechanisms of neurodegenerative diseases. Given the link between GCase deficiency and alpha-synuclein pathology, this compound can be used to investigate whether enhancing GCase activity can protect neurons from alpha-synuclein-induced toxicity. Researchers can use this compound to explore its potential to reduce alpha-synuclein aggregation, restore lysosomal function, and improve neuronal survival in a controlled experimental setting.
Q4: What are the potential therapeutic implications of enhancing GCase activity with this compound?
A4: Enhancing GCase activity with compounds like this compound represents a promising therapeutic strategy for Parkinson's disease and related synucleinopathies.[10] By restoring the normal function of the lysosomal pathway, it may be possible to slow or halt the progression of neurodegeneration by preventing the accumulation of toxic protein aggregates.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of neuronal death observed in all conditions, including this compound-treated groups. | 1. Suboptimal primary neuron culture conditions: Poor initial health of neurons can mask any protective effects of this compound. 2. Inappropriate concentration of the neurotoxic stimulus (e.g., alpha-synuclein pre-formed fibrils): Excessive levels of the toxic insult can overwhelm the protective capacity of this compound. 3. Incorrect this compound concentration: The concentration of this compound may be outside the therapeutic window, potentially causing toxicity at high concentrations. | 1. Optimize neuron culture protocol: Ensure proper coating of culture vessels, use appropriate media and supplements, and handle cells gently during plating. Refer to established protocols for primary neuron culture. 2. Titrate the neurotoxic stimulus: Perform a dose-response experiment to determine the optimal concentration of the neurotoxin that induces a measurable level of cell death without being immediately lethal to all neurons. 3. Perform a dose-response curve for this compound: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal concentration that provides neuroprotection without inducing toxicity. |
| No significant neuroprotective effect of this compound is observed. | 1. Insufficient GCase activation: The concentration of this compound may be too low to achieve a significant increase in GCase activity. 2. Timing of this compound treatment: The timing of this compound application relative to the neurotoxic insult may not be optimal. 3. Assay sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes in neuronal survival. | 1. Increase this compound concentration: Based on the dose-response curve, select a higher, non-toxic concentration of this compound. 2. Vary the treatment schedule: Test different pre-treatment times with this compound before adding the neurotoxin, as well as co-treatment and post-treatment scenarios. 3. Use multiple viability assays: Employ a combination of assays that measure different aspects of cell health, such as metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis (caspase-3 staining). |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture preparations: Differences in cell density, health, and age of the cultures can lead to experimental variability. 2. Inconsistent preparation of alpha-synuclein pre-formed fibrils: The aggregation state and concentration of the fibrils can vary between batches. 3. Inconsistent this compound stock solution: Degradation or precipitation of the this compound stock solution can affect its potency. | 1. Standardize culture procedures: Use a consistent protocol for neuron isolation and plating, and use cultures at a similar day in vitro (DIV) for all experiments. 2. Standardize fibril preparation: Use a consistent protocol for the preparation and validation of alpha-synuclein fibrils, and characterize each batch before use. 3. Prepare fresh this compound stock solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Perform a quality control check if degradation is suspected. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on GCase Activity in Primary Cortical Neurons
| This compound Concentration (µM) | GCase Activity (% of Control) |
| 0 (Vehicle) | 100 ± 5 |
| 0.1 | 120 ± 7 |
| 0.5 | 155 ± 10 |
| 1.0 | 180 ± 12 |
| 5.0 | 210 ± 15 |
| 10.0 | 195 ± 14 |
Table 2: Hypothetical Neuroprotective Effect of this compound against Alpha-Synuclein-Induced Toxicity
| Treatment Condition | Neuronal Viability (% of Untreated Control) |
| Untreated Control | 100 ± 6 |
| Alpha-Synuclein PFFs (1 µM) | 55 ± 8 |
| Alpha-Synuclein PFFs (1 µM) + this compound (1 µM) | 85 ± 7 |
| This compound (1 µM) only | 98 ± 5 |
Experimental Protocols
Protocol 1: Induction of Alpha-Synuclein Pre-Formed Fibril (PFF) Toxicity in Primary Neuron Cultures
-
Preparation of Alpha-Synuclein PFFs:
-
Reconstitute recombinant human alpha-synuclein monomer in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.
-
Incubate the monomer solution at 37°C with continuous shaking (1000 rpm) for 7 days to induce fibril formation.
-
Validate fibril formation using Thioflavin T (ThT) assay and transmission electron microscopy (TEM).
-
Sonicate the PFFs on ice to create smaller fibril fragments before adding to the neuron cultures.
-
-
Treatment of Primary Neurons:
-
Culture primary cortical or dopaminergic neurons to the desired day in vitro (DIV), typically DIV 7-10.
-
If pre-treating with this compound, add the desired concentration of this compound to the culture medium 24 hours prior to PFF addition.
-
Add the sonicated alpha-synuclein PFFs to the culture medium at a final concentration determined to be neurotoxic (e.g., 1 µM).
-
If co-treating, add this compound and PFFs to the culture medium simultaneously.
-
Incubate the neurons for the desired duration of the experiment (e.g., 48-72 hours).
-
Protocol 2: Assessment of Neuronal Viability using MTT Assay
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Filter-sterilize the solution.
-
-
Assay Procedure:
-
Following the experimental treatment, remove half of the culture medium from each well.
-
Add MTT stock solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable neurons to metabolize the MTT into formazan crystals.
-
Add an equal volume of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the untreated control.
-
Visualizations
Caption: GCase-Lysosomal Pathway and α-Synuclein Interaction.
Caption: Workflow for Assessing this compound Neuroprotection.
Caption: Troubleshooting for this compound Experiments.
References
- 1. gaucherdisease.org [gaucherdisease.org]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Glucocerebrosidase dysfunction in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gaucher disease glucocerebrosidase and α-synuclein form a bidirectional pathogenic loop in synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocerebrosidase Gene Therapy Induces Alpha-Synuclein Clearance and Neuroprotection of Midbrain Dopaminergic Neurons in Mice and Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in ML198 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with ML198, a known pharmacological chaperone of β-glucocerebrosidase (GCase). Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Its primary mechanism involves binding to misfolded GCase, promoting its correct folding and trafficking from the endoplasmic reticulum to the lysosome. This increases the overall activity of GCase in the lysosome, which is crucial for the breakdown of glucosylceramide. Deficiencies in GCase activity are associated with Gaucher disease and are a significant genetic risk factor for Parkinson's disease.
Q2: We are observing inconsistent GCase activity enhancement with this compound. What are the potential causes?
A2: Inconsistent GCase activity can stem from several factors:
-
Compound Stability and Handling: Ensure this compound is properly stored and that stock solutions are freshly prepared. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Cellular Model: The specific cell line or primary cell type used, its passage number, and the baseline GCase activity can all influence the observed effect of this compound.
-
Assay Conditions: Variations in incubation time, temperature, pH, and substrate concentration in the GCase activity assay can lead to variability.[1][2] It is critical to maintain consistency in these parameters across experiments.
-
Cell Health: The overall health and confluency of the cells at the time of treatment and assay can impact results.
Q3: Can this compound be toxic to cells at higher concentrations?
A3: Like many small molecules, this compound may exhibit cytotoxicity at high concentrations. It is essential to perform a dose-response curve to determine the optimal concentration range that enhances GCase activity without compromising cell viability. Standard cell viability assays such as MTT or LDH release assays are recommended.[3][4][5][6][7]
Q4: How can we best model Gaucher disease or Parkinson's disease in vitro to test this compound?
A4: Patient-derived induced pluripotent stem cells (iPSCs) differentiated into relevant cell types, such as dopaminergic neurons for Parkinson's disease or macrophages for Gaucher disease, are considered highly relevant models.[8][9][10] These models carry the specific mutations affecting GCase and can better recapitulate disease-relevant phenotypes.[9] Alternatively, neuronal cell lines with known GBA1 mutations can be utilized.[11][12]
Troubleshooting Guides
GCase Activity Assays
| Problem | Potential Cause | Suggested Solution |
| High background fluorescence/absorbance | Contaminated reagents or buffers. | Use fresh, high-purity reagents and sterile buffers. Include a "no enzyme" control to determine background signal. |
| Autofluorescence of the compound or cell lysate. | Run a control with this compound in the absence of the fluorescent substrate to quantify its intrinsic fluorescence. | |
| Low signal-to-noise ratio | Sub-optimal substrate concentration. | Titrate the substrate concentration to find the optimal level for your specific experimental setup. |
| Insufficient incubation time. | Optimize the incubation time to allow for sufficient product formation without reaching saturation. | |
| Inconsistent readings between replicates | Pipetting errors or uneven cell seeding. | Use calibrated pipettes and ensure a homogenous cell suspension when seeding plates. |
| Edge effects in multi-well plates.[13] | Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity. |
Cell-Based Assays with iPSC-Derived Neurons
| Problem | Potential Cause | Suggested Solution |
| Poor differentiation efficiency of iPSCs to dopaminergic neurons | Sub-optimal differentiation protocol or reagents. | Use a validated and detailed differentiation protocol.[8][14][15][16] Ensure the quality and correct concentration of all growth factors and small molecules. |
| Variability between iPSC lines. | Different iPSC lines can have varying differentiation potentials.[14] Characterize the differentiation efficiency of each line used. | |
| Cell detachment and death after plating | Improper coating of culture vessels. | Ensure proper coating with materials like Poly-L-ornithine/laminin or Geltrex.[17][18] |
| Stress during passaging or thawing. | Handle cells gently and thaw them rapidly. Use appropriate reagents for cell detachment.[19][20] | |
| Variability in neuroprotective effect of this compound | Inconsistent induction of cellular stress. | Ensure the concentration and incubation time of the neurotoxin (e.g., MPP+, rotenone) are consistent. |
| Differences in neuronal maturity. | Standardize the day of differentiation at which experiments are performed to ensure a consistent neuronal population. |
Experimental Protocols & Data
Glucocerebrosidase (GCase) Activity Assay Protocol
This protocol is adapted for a 96-well plate format using a fluorogenic substrate.
-
Cell Lysis:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse in a suitable lysis buffer (e.g., citrate-phosphate buffer pH 5.4 with a non-ionic detergent like Triton X-100).
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Enzyme Reaction:
-
In a black, flat-bottom 96-well plate, add a standardized amount of protein lysate to each well.
-
Prepare a reaction buffer containing the fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside) in citrate-phosphate buffer (pH 5.4).[21]
-
Add the reaction buffer to each well to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 445 nm emission for 4-MUG) at several time points or at a fixed endpoint after stopping the reaction with a high pH stop buffer.
-
-
Data Analysis:
-
Calculate the rate of substrate conversion and normalize it to the total protein concentration to determine GCase activity.
-
| Parameter | Recommendation | Source of Variability |
| pH | 5.2 - 5.6 | GCase activity is pH-dependent; deviations can alter enzyme kinetics. |
| Temperature | 37°C | Enzyme activity is sensitive to temperature fluctuations. |
| Substrate Concentration | Titrate for optimal signal | Can be a limiting factor if too low, or cause substrate inhibition if too high. |
| Protein Concentration | 2-10 µg per well | Variations will directly affect the measured activity. |
Western Blot for Alpha-Synuclein
This protocol outlines the detection of alpha-synuclein, a key protein in Parkinson's disease pathology.
-
Sample Preparation:
-
Lyse cells treated with this compound and/or a proteasome inhibitor in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 12-15% Tris-glycine gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Signaling pathway of this compound action on GCase.
Caption: General experimental workflow for testing this compound.
Caption: A logical flow for troubleshooting experimental variability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Models of Gaucher Disease for Evaluating Disease Pathogenesis and Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Differentiation of iPSC into dopaminergic neurons protocol v1 [protocols.io]
- 16. Generation of iPSC-derived dopaminergic neurons [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. stemcell.com [stemcell.com]
- 20. Stem Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 25. Western blot - alpha-synuclein [protocols.io]
- 26. researchgate.net [researchgate.net]
Technical Support Center: ML198 Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the delivery of ML198 to target cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-inhibitory chaperone for the enzyme glucocerebrosidase (GCase).[1][2] In Gaucher disease, mutations in the GBA1 gene lead to misfolded GCase that is prematurely degraded and does not reach the lysosome in sufficient quantities. This results in the accumulation of its substrate, glucosylceramide.[1][2][3] this compound binds to the mutant GCase, stabilizing its conformation and facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the amount of functional enzyme in the lysosome to break down glucosylceramide.[4]
Q2: What are the main challenges in delivering this compound to target cells?
A2: The primary challenge in delivering this compound is its low water solubility. While it exhibits promising microsomal stability and permeability across Caco-2 cell monolayers, its poor solubility can hinder its bioavailability and effective concentration at the target site.
Q3: What strategies can be employed to improve the delivery of this compound?
A3: To overcome the solubility issue, various formulation strategies can be explored. These include the use of nanoparticle-based delivery systems such as solid lipid nanoparticles (SLNs) or poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[5][6][7] These formulations can encapsulate this compound, improving its solubility, stability, and potential for targeted delivery.[8]
Q4: How can I quantify the successful delivery of this compound to the lysosome?
A4: The most direct method is to measure the increase in GCase activity within the lysosome. This can be achieved using a fluorescence-quenched substrate like LysoFix-GBA, which only becomes fluorescent upon cleavage by GCase within the acidic environment of the lysosome.[1][9][10] Additionally, immunofluorescence microscopy can be used to visualize the co-localization of GCase with lysosomal markers like LAMP1.[1][9]
Q5: What is the expected outcome of successful this compound delivery in a Gaucher disease cell model?
A5: Successful delivery of this compound should lead to an increase in lysosomal GCase activity and a subsequent reduction in the accumulated glucosylceramide levels within the cells.[2][11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving this compound delivery.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cellular uptake of this compound | Poor solubility of this compound in culture media. Inefficient formulation of the delivery vehicle. Cell line specific characteristics. | Prepare a fresh, clear stock solution of this compound in a suitable solvent (e.g., DMSO) before diluting in media. Optimize the formulation of the nanoparticle delivery system (e.g., adjust lipid/polymer concentration, sonication time).[6] Ensure the chosen cell line is appropriate and expresses the necessary receptors if a targeted delivery system is used. |
| No significant increase in lysosomal GCase activity | Insufficient concentration of this compound reaching the lysosome. this compound is being degraded before reaching the lysosome. Issues with the GCase activity assay. | Increase the dose of this compound or the this compound-loaded nanoparticles. Evaluate the stability of the this compound formulation in the cell culture medium over the experiment duration. Include positive and negative controls in your GCase activity assay. Ensure the substrate is not degraded and the detection instrument is functioning correctly.[14] |
| High variability in experimental results | Inconsistent formulation of the delivery vehicle. Inconsistent cell seeding density or health. Pipetting errors. | Prepare a single, large batch of the this compound formulation for the entire experiment. Ensure uniform cell seeding and monitor cell viability throughout the experiment.[15] Use calibrated pipettes and be meticulous with all liquid handling steps. |
| Toxicity observed in cells treated with this compound formulations | High concentration of the delivery vehicle components (e.g., lipids, polymers). High concentration of this compound. Solvent toxicity (e.g., DMSO). | Perform a dose-response curve for the empty delivery vehicle to determine its cytotoxicity. Determine the IC50 of this compound on your cell line. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). |
Quantitative Data Summary
The following tables summarize key quantitative data related to GCase activity and substrate reduction, which are the primary endpoints for assessing the efficacy of this compound delivery.
Table 1: GCase Activity Enhancement by a Non-Inhibitory Chaperone
| Treatment | GCase Activity (Fold Increase over Untreated Control) |
| Untreated Gaucher Fibroblasts | 1.0 |
| This compound-like Non-inhibitory Chaperone (10 µM) | ~1.5[16] |
Table 2: Glucosylceramide (GlcCer) Levels in Gaucher Disease Models
| Model | GlcCer Levels (µg/mg protein) |
| Normal Human Lymphoblasts | 1.05 ± 0.097[13] |
| Gaucher Patient-derived Lymphoblasts | 2.57 ± 0.22[13] |
| Wild-type Mouse Brain | ~1.4 (equivalent)[13] |
| GCase-deficient Mouse Brain | ~4.0 (equivalent)[13] |
Key Experimental Protocols
Nanoparticle Formulation of this compound
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a double emulsion solvent evaporation technique.[7]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Add the oil phase to the PVA solution and emulsify using a probe sonicator to form the primary emulsion (w/o).
-
Add this primary emulsion to a larger volume of PVA solution and sonicate again to form the double emulsion (w/o/w).
-
Stir the double emulsion on a magnetic stirrer for several hours to allow the DCM to evaporate and the nanoparticles to harden.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and resuspend in a suitable buffer for storage or use.
Caco-2 Permeability Assay
This assay is used to assess the permeability of this compound across a monolayer of Caco-2 cells, which is a model for the intestinal epithelium.[17][18][19][20]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (A) side of the Transwell insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
To assess efflux, add the this compound solution to the basolateral side and sample from the apical side.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver microsomes.[10][14]
Materials:
-
Liver microsomes (human or other species)
-
This compound solution
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (to stop the reaction)
-
LC-MS/MS for analysis
Procedure:
-
Pre-incubate the liver microsomes and this compound in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
Visualizations
GCase Signaling and this compound Mechanism of Action
Caption: GCase pathway and this compound's role in correcting misfolding.
Experimental Workflow for Evaluating this compound Delivery
Caption: Workflow for testing this compound nanoparticle delivery.
Logical Troubleshooting Flow for Low this compound Efficacy
Caption: Troubleshooting logic for suboptimal this compound results.
References
- 1. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Normalization of liver glucosylceramide levels in the "Gaucher" mouse by phosphatidylserine injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal accumulation of glucosylceramide in a mouse model of neuronopathic Gaucher disease leads to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amicusrx.com [amicusrx.com]
- 11. bosterbio.com [bosterbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. medium.com [medium.com]
- 19. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pacb.com [pacb.com]
ML198 Assay Development and Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and optimization of assays involving ML198, a non-inhibitory chaperone of glucocerebrosidase (GCase).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule chaperone that enhances the activity of glucocerebrosidase (GCase), an enzyme crucial for lysosomal function. Unlike many other chaperones that act as inhibitors of the enzyme, this compound is non-inhibitory. Its primary mechanism involves binding to misfolded GCase in the endoplasmic reticulum (ER), promoting its proper folding and subsequent trafficking to the lysosome, where it can carry out its function of breaking down glucosylceramide.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a chemical probe to study the biology of Gaucher disease and Parkinson's disease, both of which are associated with GCase deficiency. It serves as a tool to investigate the potential of non-inhibitory chaperones as a therapeutic strategy for these conditions.
Q3: What are the key challenges in developing an assay for this compound?
A3: Key challenges in this compound assay development include:
-
Distinguishing chaperones from inhibitors: The assay must be able to differentiate between compounds that enhance GCase activity through chaperoning and those that simply inhibit the enzyme.
-
Fluorescence interference: Many high-throughput screening (HTS) assays for GCase activity use fluorescent substrates. This compound, or other compounds in a screening library, may have intrinsic fluorescence or quenching properties that can interfere with the assay signal.
-
Cellular context: The chaperoning effect of this compound is dependent on the cellular machinery for protein folding and trafficking. Therefore, assay results can vary significantly between in vitro (using purified enzyme) and cell-based models.
Q4: How can I be sure that my observed increase in GCase activity is due to chaperoning and not enzyme inhibition?
A4: A key characteristic of inhibitory chaperones is that at high concentrations, their inhibitory effect can overcome their chaperoning effect, leading to a decrease in overall enzyme activity. In contrast, a non-inhibitory chaperone like this compound should ideally show a dose-dependent increase in GCase activity that plateaus at higher concentrations without a subsequent decrease. It is also crucial to perform counter-screens to assess the direct inhibitory potential of the compound on purified GCase.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound assay development and execution.
Issue 1: High Variability in Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent cell plating or cell health | Ensure a consistent cell seeding density and monitor cell viability. Use cells within a specific passage number range. |
| Pipetting errors | Calibrate and regularly maintain pipettes. Use automated liquid handlers for high-throughput applications to minimize variability. |
| Reagent instability | Prepare fresh reagents for each experiment, especially the fluorescent substrate. Aliquot and store reagents at the recommended temperature. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a humidified environment and minimize evaporation. |
Issue 2: Low Signal-to-Background Ratio
| Potential Cause | Recommended Solution |
| Low GCase expression in the cell model | Use a cell line known to express sufficient levels of GCase, or consider overexpressing the enzyme. |
| Sub-optimal substrate concentration | Perform a substrate titration experiment to determine the optimal concentration that yields a robust signal without causing substrate inhibition. |
| Insufficient incubation time | Optimize the incubation time for both the compound treatment and the enzyme reaction to ensure a sufficient signal is generated. |
| High background fluorescence | Use phenol red-free media. Test for autofluorescence of the compound and subtract this from the final reading. |
Issue 3: Suspected Compound Interference (Autofluorescence or Quenching)
| Potential Cause | Recommended Solution |
| Compound has intrinsic fluorescence at the assay wavelengths | Pre-read the plate after compound addition but before adding the fluorescent substrate. Subtract the background fluorescence of the compound from the final signal. |
| Compound quenches the fluorescent signal | Run a control experiment with the fluorescent product of the enzyme reaction and the test compound to assess for quenching. If quenching is observed, a different detection method may be necessary. |
| Compound precipitates in the assay medium | Visually inspect the wells for precipitation. Reduce the compound concentration or use a different solvent. |
Experimental Protocols
In Vitro GCase Activity Assay using a Fluorogenic Substrate
This protocol is adapted from established methods for measuring GCase activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 0.9% NaCl, 0.01% Triton-X100)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (0.1 M, pH 5.6)
-
Glycine-NaOH buffer (100 mM, pH 10.7)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with PBS and then lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Compound Incubation:
-
Dilute the cell lysate to a consistent protein concentration in the citrate-phosphate buffer.
-
Add the cell lysate to the wells of the 96-well plate.
-
Add this compound or other test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Prepare the 4-MUG substrate solution in the citrate-phosphate buffer.
-
Add the 4-MUG solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the Glycine-NaOH buffer to each well.
-
Read the fluorescence on a plate reader with excitation at 365 nm and emission at 445 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the vehicle control wells.
-
Normalize the data to the vehicle control to determine the percent activation.
-
Plot the percent activation against the compound concentration to generate a dose-response curve.
-
Visualizations
Glucocerebrosidase (GCase) Trafficking Pathway
Caption: The trafficking pathway of GCase from the ER to the lysosome.
This compound Assay Troubleshooting Logic
Caption: A decision tree for troubleshooting common this compound assay issues.
Best practices for storing and handling ML198 compound
Welcome to the technical support center for the ML198 compound. This guide provides best practices for the storage and handling of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-inhibitory chaperone of the enzyme glucocerebrosidase (GCase). In certain pathological conditions, such as Gaucher disease, mutations in the GBA1 gene can lead to misfolding of the GCase enzyme. This misfolded protein is often retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the lysosome to perform its function of breaking down glucosylceramide. This compound assists in the proper folding of mutant GCase, allowing it to traffic from the ER to the lysosome, thereby increasing the amount of functional enzyme in the lysosome and enhancing the clearance of accumulated substrates.
Q2: How should I store the solid this compound compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For short-term storage (days to weeks), the solid compound should be kept in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), it is recommended to store the solid compound at -20°C.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in pure, anhydrous DMSO. It is advisable to start with a small amount of solvent and vortex to ensure complete dissolution before adding the remaining solvent to reach the desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve 2.903 mg of this compound (assuming a molecular weight of 290.32 g/mol ) in 1 mL of DMSO.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), stock solutions can be stored at -20°C. For long-term storage (months), it is recommended to store the aliquots at -80°C.
Q5: What is the stability of this compound in aqueous solutions?
A5: this compound has been shown to be stable in Dulbecco's Phosphate-Buffered Saline (D-PBS) at a pH of 7.4 for at least 48 hours at room temperature. However, for cell culture experiments, it is best practice to prepare fresh dilutions of this compound in your culture medium from the frozen DMSO stock solution for each experiment.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. The concentration is too high. 2. The DMSO is not of high purity or contains water. | 1. Gently warm the solution and vortex. If it still does not dissolve, the concentration may be above its solubility limit. 2. Use fresh, anhydrous, research-grade DMSO. |
| Inconsistent results between experiments. | 1. Degradation of this compound in stock solution due to improper storage. 2. Variability in cell culture conditions. | 1. Ensure stock solutions are stored in small aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Maintain consistent cell passage numbers, seeding densities, and incubation times. |
| No observable effect on GCase activity or localization. | 1. Insufficient concentration of this compound. 2. Inadequate incubation time. 3. The cell model does not have a responsive GCase mutation. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations around 0.4 µM have been reported to be effective. 2. Increase the incubation time; 48 hours is a common starting point. 3. Confirm that the GCase mutation in your cell model is one that is amenable to chaperone-mediated therapy. |
| Cell toxicity observed after treatment. | 1. The concentration of this compound is too high. 2. The concentration of the DMSO vehicle is too high. | 1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your specific cell line. 2. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and that a vehicle-only control is included in your experiments. |
Data Presentation
Table 1: Storage and Solubility of this compound
| Parameter | Recommendation | Notes |
| Solid Compound Storage (Short-term) | 0 - 4°C | Dry, dark conditions. |
| Solid Compound Storage (Long-term) | -20°C | Dry, dark conditions. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use anhydrous, high-purity grade. |
| Stock Solution Storage (Short-term) | -20°C | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution Storage (Long-term) | -80°C | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Stability | Stable in D-PBS (pH 7.4) for at least 48 hours at room temperature. | Prepare fresh dilutions in media for cell-based assays. |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on GCase Activity in Patient-Derived Fibroblasts
This protocol describes a method to measure the effect of this compound on GCase enzyme activity in fibroblast cell lysates using a fluorogenic substrate.
Materials:
-
Patient-derived fibroblasts with a GCase mutation
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.5% sodium taurocholate, 0.25% Triton X-100 in citrate-phosphate buffer, pH 5.4)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (in lysis buffer)
-
Stop solution (e.g., 0.5 M glycine, pH 10.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Cell Seeding: Seed patient-derived fibroblasts in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Include a vehicle-only control (DMSO at the same final concentration).
-
Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with PBS.
-
Add lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature to lyse the cells.
-
Enzyme Assay: Add the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the GCase activity to the total protein concentration in each well (determined by a separate protein assay, e.g., BCA). Compare the GCase activity in this compound-treated cells to the vehicle-treated cells.
Protocol 2: Immunofluorescence Staining for GCase Localization
This protocol details a method to visualize the subcellular localization of GCase in fibroblasts treated with this compound.
Materials:
-
Patient-derived fibroblasts on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound
-
DMSO
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against GCase
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts on coverslips and treat with the desired concentration of this compound or vehicle control for 48-72 hours as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against GCase and LAMP1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS and stain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Assess the co-localization of GCase with the lysosomal marker LAMP1. An increase in co-localization in this compound-treated cells compared to the vehicle control indicates enhanced trafficking of GCase to the lysosome.
Visualizations
Caption: Mechanism of action of this compound as a non-inhibitory chaperone for GCase.
Caption: General experimental workflow for assessing the effect of this compound.
Validation & Comparative
Validating the Chaperone Activity of ML198 on the N370S GCase Mutant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, a lysosomal storage disorder, is primarily caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). The N370S mutation is the most common cause of non-neuronopathic Gaucher disease. One promising therapeutic strategy is the use of pharmacological chaperones, small molecules that can stabilize the mutated GCase, facilitate its proper folding and trafficking to the lysosome, and thereby increase its enzymatic activity. This guide provides a comparative analysis of the non-inhibitory chaperone ML198 and other prominent chaperones for the N370S GCase mutant, supported by experimental data and detailed protocols.
Comparative Performance of N370S GCase Chaperones
The chaperone activity of various small molecules on the N370S GCase mutant has been evaluated using several key metrics, including the in vitro activation of the enzyme and the enhancement of its translocation to the lysosome in cellular models. The following table summarizes the performance of this compound in comparison to other notable chaperones.
| Chaperone | Type | EC50 (µM) | Max. GCase Activity Increase (Fold) | Lysosomal Translocation (% of cells) | Reference |
| This compound | Non-inhibitory (Activator) | 0.4 | Not specified as direct fold increase, but potent activator | 20% at 5 µM | [1] |
| NN-DNJ | Iminosugar (Inhibitor) | Not specified | ~2-fold | Not specified | [2] |
| Isofagomine | Iminosugar (Inhibitor) | Not specified | 2.2 to 2.4-fold | 17% at 5 µM | [1][3] |
| Ambroxol | Non-iminosugar (Inhibitor) | Not specified | ~1.5 to 2-fold | Significant increase observed | [2][4] |
Key Observations:
-
This compound , a pyrazolopyrimidine derivative, stands out as a non-inhibitory chaperone, which is a significant advantage as it does not block the enzyme's active site in the lysosome.[1] It demonstrates potent activation of N370S GCase with an EC50 of 0.4 µM.[1]
-
Iminosugar-based chaperones , such as N-(n-nonyl)deoxynojirimycin (NN-DNJ) and isofagomine, are competitive inhibitors of GCase.[2][3] They have been shown to effectively increase the cellular activity of the N370S mutant.[2][3]
-
Ambroxol , a repurposed mucolytic agent, also functions as a pharmacological chaperone for N370S GCase, promoting its lysosomal localization and enhancing its activity.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of chaperone activity. Below are the protocols for key experiments cited in this guide.
GCase Activity Assay in Cell Lysates
This assay quantifies the enzymatic activity of GCase in cellular extracts using a fluorogenic substrate.
Materials:
-
Fibroblasts or other relevant cells expressing N370S GCase
-
Chaperone compound of interest
-
Lysis buffer (e.g., 0.9% NaCl, 0.01% Triton-X100)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.2-5.6)
-
Stop buffer (e.g., 100 mM Glycine-NaOH, pH 10.7)
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Culture N370S GCase-expressing cells to confluency. Treat the cells with varying concentrations of the chaperone compound for a specified period (e.g., 3-5 days).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method like the BCA assay.
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of cell lysate with the 4-MUG substrate in the citrate-phosphate buffer.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration to determine the specific GCase activity. Compare the activity in treated cells to untreated controls.
Cellular Localization of GCase by Immunofluorescence
This method visualizes the subcellular localization of GCase to determine if the chaperone promotes its trafficking to the lysosome.
Materials:
-
N370S GCase-expressing fibroblasts cultured on coverslips
-
Chaperone compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against GCase
-
Primary antibody against a lysosomal marker (e.g., LAMP1 or LAMP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with the chaperone compound as described above.
-
Fixation and Permeabilization: Fix the cells with 3-4% PFA, followed by permeabilization.
-
Blocking: Block non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with primary antibodies against GCase and the lysosomal marker, followed by incubation with corresponding fluorescently labeled secondary antibodies.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Co-localization of the GCase signal with the lysosomal marker indicates successful trafficking. Quantify the percentage of cells showing co-localization.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of chaperone action and the general workflow for validating chaperone activity.
Caption: Mechanism of pharmacological chaperone action on N370S GCase.
Caption: General workflow for validating chaperone activity.
References
Comparative Analysis of ML198 and Other GCase Chaperones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological chaperone ML198 with other notable glucocerebrosidase (GCase) chaperones. This analysis is supported by experimental data to inform therapeutic development for Gaucher disease and other GCase-related disorders.
Mutations in the GBA1 gene can lead to deficient activity of the lysosomal enzyme glucocerebrosidase (GCase), resulting in the accumulation of its substrate, glucosylceramide. This accumulation is the hallmark of Gaucher disease and a significant risk factor for Parkinson's disease. Pharmacological chaperones are small molecules that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and thereby increase its enzymatic activity. This guide focuses on the comparative performance of this compound, a non-inhibitory chaperone, against other key GCase chaperones, including the inhibitory iminosugar isofagomine, the repurposed drug ambroxol, and another non-inhibitory chaperone, NCGC607.
Performance Comparison of GCase Chaperones
The efficacy of GCase chaperones can be evaluated based on several key parameters, including their mechanism of action, ability to increase GCase activity, and cellular effects. The following tables summarize the available quantitative data for this compound and its comparators.
| Compound | Mechanism of Action | Fold Increase in GCase Activity | Cellular Translocation | Selectivity | In Vivo Efficacy |
| This compound | Non-inhibitory | - | 20% of cells at 5 µM[1] | Selective for GCase over β-glucosidase and β-galactosidase[1] | Promising microsomal stability and Caco-2 permeability[1] |
| Isofagomine | Inhibitory (Active-site) | ~3-fold in N370S fibroblasts[2] | - | - | Increased GCase activity in mouse models[3] |
| Ambroxol | Chaperone | Mutation-dependent[4] | - | - | Neuroprotective effects and reduction of α-synuclein[5] |
| NCGC607 | Non-inhibitory | 2-fold in GD1 iDA neurons; 40-fold in GD2 iDA neurons[6] | - | Binds to an allosteric site[7] | Reduces glycolipid storage and α-synuclein[6] |
Table 1: Overview of GCase Chaperone Performance. This table provides a high-level comparison of this compound and other GCase chaperones based on their mechanism, efficacy in increasing GCase activity, and other key characteristics.
| Compound | Assay System | Concentration | Observed Effect |
| This compound | Human Fibroblasts | 5 µM | 20% of cells showed GCase translocation to the lysosome[1] |
| Isofagomine | Human Fibroblasts (N370S) | - | ~3-fold increase in GCase activity[2] |
| Isofagomine | Human Fibroblasts (N370S) | - | IC50 in the nanomolar range[2] |
| Isofagomine Analog | Human Fibroblasts (N370S) | - | 2.5-fold increase in lysosomal GCase activity[8] |
| NCGC607 | iPSC-derived dopaminergic neurons (GD1) | - | 2-fold increase in GCase activity[6] |
| NCGC607 | iPSC-derived dopaminergic neurons (GD2) | - | 40-fold increase in GCase activity[6] |
| NCGC607 | Patient-derived macrophages | - | Increased GCase activity and protein levels[9] |
Table 2: Quantitative Effects of GCase Chaperones in Cellular Models. This table details the specific quantitative effects of each chaperone on GCase activity and translocation in various cell-based assays.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these GCase chaperones.
GCase Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.4) containing a detergent (e.g., sodium taurocholate) to release cellular proteins.
-
Substrate Addition: A fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), is added to the cell lysate.
-
Incubation: The reaction mixture is incubated at 37°C. During this time, active GCase cleaves the 4-MUG substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Fluorescence Measurement: The fluorescence of the liberated 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.
-
Data Analysis: The GCase activity is calculated based on a standard curve of 4-MU and normalized to the total protein concentration in the lysate.
Cellular Translocation Assay (Immunofluorescence)
This assay visualizes the subcellular localization of GCase to assess its translocation to the lysosome.
-
Cell Culture and Treatment: Patient-derived fibroblasts are cultured on coverslips and treated with the chaperone compound for a specified period (e.g., 5 days).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like saponin or Triton X-100.
-
Immunostaining:
-
Cells are incubated with a primary antibody specific for GCase.
-
A secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 594, red) is then added to detect the GCase antibody.
-
To identify lysosomes, cells are co-stained with an antibody against a lysosomal marker protein, such as LAMP1 or LAMP2, followed by a secondary antibody with a different colored fluorophore (e.g., Alexa Fluor 488, green).
-
The cell nuclei are counterstained with a DNA-binding dye like DAPI (blue).
-
-
Microscopy: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.
-
Image Analysis: The colocalization of the GCase signal (red) with the lysosomal marker signal (green) is analyzed to determine the extent of GCase translocation to the lysosome. The percentage of cells showing significant colocalization is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GCase chaperones and a typical experimental workflow for their evaluation.
Figure 1: Mechanism of action of a pharmacological chaperone for GCase.
Figure 2: A typical experimental workflow for evaluating GCase chaperones.
References
- 1. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ML198's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ML198, a non-inhibitory chaperone of the enzyme glucocerebrosidase (GCase). Deficiencies in GCase activity are the cause of Gaucher disease, a lysosomal storage disorder. This compound has emerged as a promising small molecule for research into therapeutic strategies for this disease. This document summarizes the effects of this compound in various cell line models, compares its activity with other GCase chaperones, and provides detailed experimental protocols for key assays.
Comparative Efficacy of GCase Chaperones
This compound belongs to a class of compounds known as pyrazolopyrimidines and acts as an activator of GCase. It facilitates the correct folding of mutant forms of the enzyme in the endoplasmic reticulum (ER) and enhances its translocation to the lysosome, where it can perform its function of hydrolyzing glucosylceramide.[1] Unlike inhibitory chaperones that bind to the active site of GCase, this compound is a non-inhibitory chaperone, which represents a potential advantage in therapeutic development.[2]
The following table summarizes the reported effects of this compound and other notable GCase chaperones in fibroblast cell lines derived from Gaucher disease patients, which harbor specific GCase mutations such as N370S and L444P. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Cell Line/Mutation | Observed Effect | Reference |
| This compound (and other pyrazolopyrimidines) | Human fibroblasts (N370S/N370S and L444P/L444P) | Increased GCase translocation to lysosomes and increased GCase activity. | [1] |
| Isofagomine (IFG) | Human fibroblasts (N370S) | ~3.5-fold maximum increase in GCase activity. | [3] |
| Human fibroblasts (L444P) | No significant increase in GCase activity. | [3] | |
| Fibroblasts from GBA mutation carriers (N370S/wt, L444P/wt) | ~1.6-1.7-fold increase in GCase activity. | [4] | |
| NCGC607 | iPSC-derived macrophages (N370S/N370S) | Significant enhancement of GCase activity and translocation to the lysosome. | [5] |
| iPSC-derived dopaminergic neurons (GD1) | ~2-fold increase in GCase activity. | [5] | |
| iPSC-derived dopaminergic neurons from GBA-PD patient (N370S/WT) | 1.1-fold increase in GCase activity and a 1.7-fold increase in protein levels. | [6] | |
| Ambroxol | Fibroblasts from GBA mutation carriers (N370S/wt, L444P/wt) | ~2-fold increase in GCase activity. | [4] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is as a pharmacological chaperone for GCase. It does not appear to directly modulate other major signaling pathways but rather corrects the misfolding of mutant GCase, allowing it to traffic from the ER to the lysosome.
Caption: Mechanism of this compound as a non-inhibitory GCase chaperone.
Experimental Protocols
Detailed methodologies for assessing the efficacy of GCase chaperones are provided below.
GCase Activity Assay
This protocol is adapted from established methods for measuring GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysates from treated and untreated cell lines
-
Assay Buffer: Citrate-phosphate buffer, pH 5.4, containing sodium taurocholate, BSA, and EDTA
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution
-
GCase inhibitor (e.g., conduritol B epoxide - CBE) for determining background signal
-
Stop Buffer (e.g., glycine-NaOH, pH 10.7)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from different cell lines that have been treated with this compound or a vehicle control.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add a standardized amount of cell lysate to each well. For each sample, prepare a corresponding well with the GCase inhibitor CBE to measure non-GCase background fluorescence.
-
Add the assay buffer to each well.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Stop the reaction by adding the Stop Buffer.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 445 nm emission for 4-MU).
-
Calculate GCase activity by subtracting the fluorescence of the inhibitor-treated sample from the total fluorescence and normalizing to the protein concentration.
Lysosomal Translocation Assay (Immunofluorescence)
This protocol outlines a method to visualize and quantify the translocation of GCase to the lysosome.
Materials:
-
Fibroblast cell lines cultured on coverslips
-
This compound or other chaperones for treatment
-
Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and/or normal goat serum)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and culture until they reach the desired confluency.
-
Treat the cells with this compound or a vehicle control for a specified duration.
-
Wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding using the blocking buffer.
-
Incubate the cells with primary antibodies against GCase and LAMP1 diluted in blocking buffer.
-
Wash the cells and incubate with the appropriate fluorophore-conjugated secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the colocalization of GCase and LAMP1 signals, which indicates the extent of GCase translocation to the lysosome.
Off-Target Effects and Safety Profile
The available literature from the conducted searches does not contain specific information regarding the off-target effects or a detailed safety profile of this compound. As a research compound, further studies are required to establish its broader pharmacological and toxicological characteristics.
Conclusion
This compound is a valuable research tool for studying the chaperoning of mutant GCase in the context of Gaucher disease. The provided data, while not from direct comparative studies, suggests that non-inhibitory chaperones like this compound and NCGC607 can effectively increase GCase activity in various mutant cell lines. The experimental protocols detailed in this guide offer a framework for the cross-validation of these effects in different cellular models. Further research is necessary to fully elucidate the comparative efficacy, potential off-target effects, and the complete signaling impact of this compound.
References
- 1. The relationship between glucocerebrosidase mutations and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the diagnosis and management of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of ML198's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML198, a novel glucocerebrosidase (GCase) modulator, with alternative compounds. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action.
Introduction to this compound and Glucocerebrosidase Chaperoning
Gaucher disease is a lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Many mutations causing Gaucher disease lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome and resulting in its premature degradation by the proteasome. Pharmacological chaperones are small molecules that can bind to and stabilize misfolded GCase, facilitating its correct folding and transport to the lysosome, thereby increasing lysosomal GCase activity.
This compound is a novel, potent, and cell-permeable non-inhibitory chaperone of GCase. Unlike many earlier pharmacological chaperones that are competitive inhibitors of the enzyme, this compound acts as a GCase activator, presenting a potentially more advantageous therapeutic profile. This guide compares this compound with other known GCase chaperones, categorized as non-inhibitory and inhibitory, and provides detailed experimental protocols for the independent verification of their mechanisms of action.
Comparative Efficacy of GCase Chaperones
The following tables summarize the quantitative data for this compound and a selection of alternative GCase chaperones.
Non-Inhibitory Chaperones/Activators
| Compound | Type | EC50 (GCase Activation) | Cellular GCase Activity Enhancement | Cellular Translocation |
| This compound | Pyrazolopyrimidine | 0.4 µM | - | 20% of cells at 5 µM[1] |
| ML266 | Salicylic acid derivative | ~2.5 µM | - | 15% of cells at 5 µM |
| NCGC607 | Salicylic acid derivative | Not reported | 2-fold increase in Gaucher patient-derived macrophages at 3 µM[2][3] | Increased translocation observed in patient-derived macrophages[4] |
| NCGC758 | Distinct chemotype from NCGC607 | Not reported | Dose-dependent increase in GCase activity in patient-derived neurons[5] | Increased translocation observed in patient-derived macrophages[4] |
Inhibitory Chaperones
| Compound | Type | IC50 (GCase Inhibition) | Optimal Chaperone Concentration (in cells) | Cellular GCase Activity Enhancement |
| Isofagomine (IFG) | Iminosugar | 0.06 µM[6] | 30 µM | ~3.5-fold increase in L444P GCase mutant lymphoblastoid cell lines[7] |
| Ambroxol | Mucolytic agent | 8.1 µM (at neutral pH)[8] | 10-100 µM | 15-50% increase in various Gaucher patient-derived fibroblast lines |
Experimental Protocols
In Vitro GCase Activity Assay
This assay measures the ability of a compound to directly activate or inhibit GCase enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human GCase
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
Test compounds (e.g., this compound, Isofagomine)
-
Stop buffer (e.g., 0.25 M glycine, pH 10.4)
-
96-well black plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare the assay buffer containing citrate-phosphate buffer (pH 5.4), sodium taurocholate, and BSA.
-
Add the assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant human GCase to each well and incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the percentage of GCase activation or inhibition relative to the vehicle control. For activators, determine the EC50 value. For inhibitors, determine the IC50 value.
Cellular GCase Translocation Assay
This immunofluorescence-based assay assesses the ability of a compound to promote the trafficking of mutant GCase from the ER to the lysosome in patient-derived cells.
Materials:
-
Gaucher patient-derived fibroblasts (e.g., carrying the N370S mutation)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, Ambroxol)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed Gaucher patient-derived fibroblasts in multi-well plates suitable for imaging and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or a vehicle control for a specified period (e.g., 48-72 hours).
-
Fix the cells with PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with primary antibodies against GCase and LAMP1.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images to quantify the colocalization of GCase and LAMP1 signals, which indicates the translocation of GCase to the lysosome.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GCase chaperones and the experimental workflow for their evaluation.
Caption: GCase Chaperoning and Trafficking Pathway.
Caption: Workflow for GCase Chaperone Evaluation.
References
- 1. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacological Chaperones for Glucocerebrosidase: Ambroxol vs. ML198
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, a lysosomal storage disorder stemming from mutations in the GBA1 gene, leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, causing a range of symptoms from hepatosplenomegaly to severe neurological complications. One promising therapeutic strategy is the use of pharmacological chaperones, small molecules that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and ultimately restore its enzymatic activity.
This guide provides a detailed comparison of two such pharmacological chaperones: Ambroxol, a well-established repurposed drug, and ML198 (also known as NCGC758), a novel non-inhibitory chaperone. We present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed protocols for key assays used in their evaluation.
Mechanism of Action and Key Properties
Ambroxol acts as a mixed-type inhibitor of GCase. It binds to the enzyme in the neutral pH environment of the endoplasmic reticulum (ER), stabilizing its conformation and preventing its premature degradation. This allows the chaperoned GCase to traffic to the lysosome. Within the acidic environment of the lysosome, Ambroxol's binding affinity for GCase is significantly reduced, leading to its dissociation and the release of a functional enzyme.[1]
In contrast, this compound is a non-inhibitory chaperone.[2][3] This class of molecules is designed to bind to an allosteric site on GCase, rather than the active site. This binding helps to correct the folding of the mutant enzyme and facilitate its transport to the lysosome without directly competing with the enzyme's natural substrate.[4] This non-competitive mechanism offers a potential advantage by avoiding the inhibition of the enzyme's catalytic activity.[4]
Performance Data: this compound vs. Ambroxol
The following table summarizes the available quantitative data for this compound and Ambroxol as pharmacological chaperones for GCase. It is important to note that the body of research for Ambroxol is substantially larger than that for this compound, resulting in more extensive data for the former.
| Parameter | This compound (NCGC758) | Ambroxol |
| Mechanism of Action | Non-inhibitory chaperone[2][3] | Mixed-type inhibitor; pH-dependent binding[1] |
| GCase Activation (AC50/EC50) | AC50 = 0.36 µM (in spleen homogenate with N370S mutant GCase)[5] | EC50 = 0.4 µM (reported as a GCase modulator)[3] |
| Efficacy in Cellular Models | ||
| GCase Activity Enhancement | Increased GCase activity by 1.3-fold in macrophages from Gaucher patients.[6] | Treatment of fibroblasts from Gaucher patients with various mutations resulted in a 15-50% increase in GCase activity.[7] |
| GCase Protein Level Increase | Increased GCase protein levels by 1.5-fold in macrophages from Gaucher patients.[6] | - |
| Lysosomal Translocation | 5 µM of this compound increased translocation of N370S mutant GCase to lysosomes in dermal fibroblasts.[5] | Increased the amount of mutant GCase in the lysosomes of all tested cell lines from Gaucher patients.[7] |
| Substrate Reduction | Treatment with 8 µM for 6 days resulted in a 95% reduction of glucosylceramide in type 2 Gaucher disease iMACs and a ≥50% reduction in type 1 Gaucher disease hMACs and iMACs.[8] Also reduced glucosylsphingosine levels.[8] | - |
| Efficacy in GBA-Associated Parkinson's Disease Models | ||
| GCase Activity Enhancement | Enhanced GCase activity by 1.5-fold in macrophages from GBA-PD patients with the N370S mutation.[6] | - |
| GCase Protein Level Increase | Increased GCase protein levels by 1.7-fold in iPSC-derived dopaminergic neurons from a GBA-PD patient with the N370S mutation.[6] | - |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Pharmacological Chaperone Action on GCase.
Caption: Workflow for Evaluating GCase Pharmacological Chaperones.
Experimental Protocols
In Vitro GCase Activity Assay (using 4-Methylumbelliferyl-β-D-glucopyranoside)
This assay measures the enzymatic activity of GCase in cell or tissue lysates.
Materials:
-
Cell/tissue homogenates
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.2)
-
0.25 M Glycine-NaOH buffer (pH 10.7) (Stop buffer)
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare cell or tissue lysates by homogenization in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well black plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add the 4-MUG substrate solution (final concentration typically 1-5 mM) in citrate-phosphate buffer to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the glycine-NaOH buffer.
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate GCase activity as the amount of 4-MU produced per unit of protein per unit of time (e.g., nmol/mg/h).
Lysosomal Localization of GCase via Immunofluorescence
This method visualizes the subcellular localization of GCase to assess its trafficking to the lysosome.
Materials:
-
Cells grown on coverslips
-
Pharmacological chaperone of interest
-
Primary antibody against GCase
-
Primary antibody against a lysosomal marker (e.g., LAMP1 or LAMP2)
-
Fluorescently labeled secondary antibodies
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the pharmacological chaperone at various concentrations for a specified duration (e.g., 24-48 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies against GCase and the lysosomal marker, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells with PBS and incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope and assess the colocalization of the GCase signal with the lysosomal marker.
Discussion and Future Directions
Ambroxol represents a significant step forward in pharmacological chaperone therapy for Gaucher disease, with a well-documented mechanism and a growing body of clinical evidence. Its ability to enhance GCase activity across various mutations makes it a promising therapeutic option.[7]
This compound and other non-inhibitory chaperones represent a newer, potentially more advantageous approach. By avoiding direct competition with the substrate, these molecules may offer a wider therapeutic window and a more consistent enhancement of GCase activity.[4] The initial data on this compound is promising, demonstrating potent GCase activation and effective substrate reduction in cellular models of both type 1 and type 2 Gaucher disease.[6][8]
However, further research is critically needed for this compound to fully assess its therapeutic potential. Head-to-head studies directly comparing the efficacy and safety of this compound and Ambroxol in the same cellular and in vivo models of Gaucher disease are necessary. Additionally, a deeper understanding of the specific binding site and the precise mechanism by which this compound stabilizes mutant GCase will be crucial for its further development.
References
- 1. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of ML198 for Glucocerebrosidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML198, a novel non-inhibitory chaperone of glucocerebrosidase (GCase), with other GCase modulators. The focus is on the specificity of this compound, supported by available experimental data, to aid researchers in evaluating its potential for studies and therapeutic development related to Gaucher disease and other GCase-associated disorders.
Executive Summary
This compound is an activator and non-inhibitory chaperone of glucocerebrosidase (GCase) with an EC50 of 0.4 μM[1]. It has been shown to increase the translocation of GCase to the lysosome in human fibroblasts[1]. A key aspect of its potential as a therapeutic agent is its specificity for GCase over other related enzymes. This guide presents data on the selectivity of this compound and compares it with alternative GCase modulators, Ambroxol and Isofagomine.
Data Presentation: Specificity and Potency of GCase Modulators
The following table summarizes the available data on the activity and specificity of this compound and its comparators.
| Compound | Target Enzyme | Mechanism of Action | Potency (EC50/IC50) | Activity Against Other Glycosidases |
| This compound | Glucocerebrosidase (GCase) | Non-inhibitory Chaperone / Activator | 0.4 µM (EC50)[1] | Inactive against β-glucosidase, β-galactosidase, acid α-glucosidase, and α-galactosidase[2] |
| Ambroxol | Glucocerebrosidase (GCase) | Inhibitory Chaperone | Mutation-dependent | - |
| Isofagomine | Glucocerebrosidase (GCase) | Inhibitory Chaperone | - | - |
Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from established methods for measuring GCase activity using a fluorogenic substrate.
Objective: To determine the enzymatic activity of GCase in the presence of a test compound (e.g., this compound).
Materials:
-
Recombinant human GCase or cell lysates containing GCase
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Assay Buffer: Citrate-phosphate buffer, pH 5.4
-
Stop Buffer: Glycine-NaOH, pH 10.7
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a constant amount of GCase enzyme or cell lysate to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.
-
Calculate the percentage of GCase activity relative to the vehicle control.
Specificity Assay (Counter-Screening)
Objective: To assess the specificity of a test compound by measuring its effect on other related enzymes.
Procedure: The GCase activity assay protocol can be adapted to measure the activity of other glycosidases by using the appropriate fluorogenic substrate for each enzyme. For example:
-
β-Glucosidase: Use 4-Methylumbelliferyl-β-D-glucoside as the substrate.
-
β-Galactosidase: Use 4-Methylumbelliferyl-β-D-galactopyranoside as the substrate.
-
α-Glucosidase: Use 4-Methylumbelliferyl-α-D-glucopyranoside as the substrate.
-
α-Galactosidase: Use 4-Methylumbelliferyl-α-D-galactopyranoside as the substrate.
The assay is performed as described above, substituting GCase with the respective enzyme and using the corresponding substrate. The activity of the test compound against these enzymes is then compared to its activity against GCase to determine its specificity. Based on available data, this compound was found to be inactive against these other glycosidases[2].
Visualizations
Caption: Mechanism of action of this compound as a non-inhibitory chaperone for GCase.
References
A Comparative Guide to Small Molecule Activators of Glucocerebrosidase (GCase)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of small molecule activators of glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease and Parkinson's disease. While the initial focus of this guide was the reproducibility of studies involving ML198, a notable GCase activator, a comprehensive literature search did not yield publicly available data on its direct comparisons or reproducibility. Therefore, this guide presents a broader comparison of alternative, well-characterized GCase activators, namely S-181 and NCGC00188758, for which experimental data are available.
Introduction to GCase Activation
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the breakdown of glucosylceramide.[1][2] Mutations in the GBA1 gene, which encodes GCase, can lead to reduced enzyme activity, causing the lysosomal storage disorder Gaucher disease and increasing the risk for Parkinson's disease.[2][3][4] Small molecule activators that enhance GCase activity are therefore of significant therapeutic interest. These molecules can act as pharmacological chaperones, assisting in the correct folding and trafficking of mutant GCase to the lysosome, or as allosteric activators that directly enhance the enzymatic activity of wild-type or mutant GCase.[1][5]
Comparison of GCase Activators
| Compound | Target | Assay System | Reported GCase Activation | Key Findings |
| S-181 | Wild-type and mutant GCase | In vitro enzyme assays, iPSC-derived dopaminergic neurons, mouse models | - AC50 of 1.49 µM with a maximum activation of 780% in vitro.[6] - Increased wild-type GCase activity in iPSC-derived neurons at 5-25 µM. | - Restored lysosomal function and reduced accumulation of oxidized dopamine, glucosylceramide, and α-synuclein in PD patient-derived neurons.[7] - Activated wild-type GCase and reduced GCase lipid substrates and α-synuclein in the brain of a GBA1 mutant mouse model.[7] |
| NCGC00188758 | Wild-type and mutant GCase | iPSC-derived human macrophage cultures, mouse models | - Enhanced GCase activity in macrophages from healthy donors and Gaucher disease patients. | - Restored lysosomal localization of mutant GCase. - Reduced glucosylceramide and glucosylsphingosine levels in Gaucher patient cells. - Demonstrated good brain exposure in mice. |
Experimental Protocols
A common method for determining GCase activity is a fluorometric assay using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The following is a detailed protocol for this assay.
GCase Activity Assay using 4-MUG
1. Principle:
This assay measures the enzymatic activity of GCase by detecting the fluorescent product 4-methylumbelliferone (4-MU), which is released upon the cleavage of the non-fluorescent substrate 4-MUG by GCase. The reaction is performed at an acidic pH to specifically measure lysosomal GCase activity. The GCase inhibitor conduritol B epoxide (CBE) is used as a negative control to confirm the specificity of the assay.
2. Materials:
-
Cell or tissue lysates
-
Assay Buffer: Citrate-phosphate buffer (pH 5.2) containing 0.25% sodium taurocholate and 0.1% Triton X-100
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer
-
Inhibitor: Conduritol B epoxide (CBE)
-
Standard: 4-methylumbelliferone (4-MU)
-
Stop Solution: Glycine-NaOH buffer (pH 10.7)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
3. Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well plate, add 20 µL of cell lysate to each well.
-
For inhibitor control wells, add 10 µL of CBE solution. For other wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Stopping the Reaction: Add 200 µL of Stop Solution to each well to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at 365 nm and emission at 445 nm.
-
Data Analysis:
-
Prepare a standard curve using known concentrations of 4-MU.
-
Subtract the fluorescence of the CBE-treated samples (background) from the untreated samples to determine the specific GCase activity.
-
Calculate the GCase activity in nmol/mg/hour using the 4-MU standard curve and the protein concentration of the lysates.
-
Visualizations
Signaling and Trafficking Pathway of GCase
The following diagram illustrates the cellular trafficking of GCase from the endoplasmic reticulum (ER) to the lysosome and its subsequent activation. Small molecule activators can play a role in promoting the correct folding and transport of GCase.
References
- 1. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vanqua Bio Announces First Patient Dosed in Phase 1 Clinical Trial Evaluating VQ-101, its Small Molecule GCase Activator for GBA-Parkinson’s Disease and Related Disorders - Vanqua Bio [vanquabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ML198: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the glucocerebrosidase modulator, ML198, is crucial for maintaining a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines a comprehensive disposal procedure based on established best practices for handling potentially hazardous research chemicals and compounds of its class, pyrazolopyrimidines.
Researchers and drug development professionals must handle the disposal of this compound with a rigorous approach to safety and environmental protection. This involves a multi-step process encompassing immediate safety precautions, waste segregation, and adherence to institutional and regulatory guidelines.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given that the specific toxicological properties of this compound are not extensively documented, a cautious approach is warranted.
| Personal Protective Equipment (PPE) for this compound Disposal |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
This compound Disposal Workflow
The proper disposal of this compound and associated waste should follow a systematic procedure to ensure safety and compliance. This workflow is designed to guide laboratory personnel through the necessary steps from the point of generation to final disposal.
Detailed Experimental Protocols for Disposal
1. Waste Segregation:
-
Solid Waste: All non-sharp items contaminated with this compound, such as pipette tips, gloves, and vials, should be collected in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions, experimental media, and solvent rinses, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used. Do not dispose of this compound solutions down the drain.
-
Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be placed in a designated, puncture-resistant sharps container.
2. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility) is recommended. The rinsate from this process must be collected and treated as hazardous liquid waste.
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.
4. Final Disposal:
-
All streams of this compound waste (solid, liquid, and sharps) are to be disposed of through your institution's certified hazardous waste management program.
-
Ensure all waste containers are securely sealed, properly labeled with the contents and associated hazards, and stored in a designated and secure area pending pickup.
-
Complete all required waste disposal forms and maintain records in accordance with institutional and regulatory requirements.
Given that this compound is used in research related to Gaucher disease, which may involve cell-based assays, any biologically contaminated waste (e.g., cell culture media, flasks) should be treated as biohazardous waste. This typically requires decontamination, such as autoclaving or chemical disinfection, prior to being disposed of as hazardous chemical waste. Always consult your institution's biosafety guidelines.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for Handling ML198
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of ML198, a glucocerebrosidase (GCase) modulator.
Personal Protective Equipment (PPE)
Adherence to appropriate personal protective equipment protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Standard laboratory coat, fully buttoned. |
| Respiratory | Required if handling powder outside of a certified chemical fume hood or in cases of inadequate ventilation. Use a NIOSH-approved respirator.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Ventilation: All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store this compound at -20°C for long-term stability.[2] It can be shipped at room temperature in the continental US.[2] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Disposal Protocol:
The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Segregation: Isolate all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and any materials used for spill cleanup, from other laboratory waste streams.[4]
-
Waste Container: Use a designated, chemically compatible, and properly labeled hazardous waste container for all this compound waste.[4]
-
Spill Management:
-
Evacuate and Secure: In the event of a spill, alert others in the area and restrict access.
-
Ventilate: If safe to do so, increase ventilation.
-
Containment: For solid spills, cover with an absorbent powder. For liquid spills, use chemical absorbent pads.[4]
-
Collection: Carefully collect the contained material and place it in the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[4]
Experimental Protocol: Assessing GCase Translocation
This compound has been identified as a non-inhibitory chaperone of glucocerebrosidase (GCase) that increases its translocation to the lysosome. The following is a generalized workflow for an experiment to assess this effect in human fibroblasts.
This diagram outlines the key steps from cell culture and treatment with this compound to the final analysis of GCase levels within the lysosomes.
Signaling Pathway
This compound acts as a chemical chaperone for the GCase enzyme. Its mechanism of action involves binding to the enzyme, stabilizing its conformation, and facilitating its proper trafficking to the lysosome, where it can perform its function of breaking down glucocerebroside.
This diagram illustrates how this compound assists in the proper folding and transport of the GCase enzyme to the lysosome, ultimately enhancing its enzymatic activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
